2-Fluoro-4-morpholin-4-ylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCASSBRLOEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428093 | |
| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554448-63-4 | |
| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 554448-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-4-morpholin-4-ylbenzaldehyde chemical properties.
An In-depth Technical Guide on 2-Fluoro-4-morpholin-4-ylbenzaldehyde
Introduction
This compound is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and key technical data. The molecule incorporates a benzaldehyde core, a fluorine substituent, and a morpholine moiety. The morpholine ring is a common scaffold in biologically active compounds, often added to improve pharmacokinetic properties like water solubility and metabolic stability.[2] The fluorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic fate, making it a valuable building block for drug development professionals.[1][2]
Chemical and Physical Properties
This compound is a solid at room temperature.[3][4] Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position.
Core Identifiers and Properties
The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 554448-63-4 | [3][5] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [3][4][5] |
| Molecular Weight | 209.22 g/mol | [3][4][5] |
| Physical Form | Solid | [3][4] |
| Predicted Boiling Point | 375.6 ± 42.0 °C | [3] |
| Predicted Density | 1.240 g/cm³ | [3][5] |
| InChI Key | UEKCASSBRLOEDR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | Fc1cc(ccc1C=O)N2CCOCC2 | [4] |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is via nucleophilic aromatic substitution of a difluorinated precursor. The following protocol is based on a well-established procedure for the synthesis of analogous morpholinobenzaldehydes.[6]
Reaction Scheme
The logical workflow for the synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Procedure
-
Reaction Setup : In a dry reaction flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).[6] Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.[6]
-
Reaction Execution : Stir the mixture at an elevated temperature (e.g., 100°C) for approximately 24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.[6]
-
Precipitation : Slowly pour the concentrated residue into ice water and let it stand, ideally overnight, to allow the product to precipitate.[6]
-
Purification : Collect the precipitated solid by filtration, wash it with water, and then recrystallize from a suitable solvent like methanol to yield the purified this compound.[6]
Spectroscopic and Reactivity Profile
The structural features of the molecule give rise to a characteristic spectroscopic signature. The logical relationship between the molecule's components and its properties is illustrated below.
Caption: Structural components and their influence on chemical properties.
Expected Spectroscopic Data
-
¹H NMR : The spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons (doublets and multiplets, ~6.5-7.8 ppm, showing coupling with the fluorine atom), and two triplets for the morpholine ring protons (~3.3 and ~3.8 ppm).
-
¹³C NMR : Characteristic signals would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with observable C-F coupling constants), and the carbons of the morpholine ring.
-
IR Spectroscopy : Key absorption bands are anticipated for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), the aromatic C=C stretching, the C-F bond, and the C-N bond of the morpholine ring.
-
Mass Spectrometry : The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 209.22.
Safety, Handling, and Storage
Hazard Identification
While specific toxicological data for this compound is limited, related benzaldehydes and fluorinated compounds require careful handling.[7][8] General GHS classifications for similar aldehydes include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[9]
Handling and PPE
-
Ventilation : Use only in a well-ventilated area, such as a fume hood.[10][11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10][12]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[11]
Storage
-
Conditions : Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[3][11] The recommended storage temperature is between 2-8°C.[3]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][11]
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-FLUORO-4-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 554448-63-4 [amp.chemicalbook.com]
- 4. 2-fluoro-4-(N-morpholino)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.be [fishersci.be]
An In-depth Technical Guide to 2-Fluoro-4-morpholin-4-ylbenzaldehyde
CAS Number: 554448-63-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a detailed synthetic protocol, and explores its likely role as a building block for potent kinase inhibitors, particularly within the PI3K/mTOR signaling pathway.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position. This unique combination of functional groups makes it a valuable precursor in the synthesis of complex biologically active molecules.
| Property | Value | Source |
| CAS Number | 554448-63-4 | N/A |
| Molecular Formula | C₁₁H₁₂FNO₂ | |
| Molecular Weight | 209.22 g/mol | |
| Appearance | Solid | |
| SMILES | O=Cc1ccc(cc1F)N1CCOCC1 | |
| InChI Key | UEKCASSBRLOEDR-UHFFFAOYSA-N | |
| Storage Class | 11 (Combustible Solids) |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Biological Significance and Applications in Drug Discovery
The 2-fluoro-4-morpholinophenyl moiety is a key pharmacophore found in a number of potent and selective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7] Consequently, this compound serves as a crucial building block for the synthesis of these targeted anticancer agents.
The morpholine group often enhances the pharmacokinetic properties of a drug molecule, such as its aqueous solubility and metabolic stability. The fluorine atom can modulate the electronic properties of the aromatic ring, potentially improving binding affinity and metabolic profile.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in cancer.
References
- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Fluoro-4-morpholin-4-yl-benzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and organic synthesis.
Molecular Structure and Chemical Properties
2-Fluoro-4-morpholin-4-yl-benzaldehyde possesses a substituted benzaldehyde core. The key structural features include a fluorine atom at the C2 position, a morpholine ring attached at the C4 position via a nitrogen atom, and an aldehyde functional group at the C1 position.
The presence of the electron-withdrawing fluorine atom and the electron-donating morpholino group influences the electronic properties and reactivity of the aromatic ring and the aldehyde functionality. The morpholine moiety is a common scaffold in biologically active compounds, often improving pharmacokinetic properties such as solubility and metabolic stability.
Chemical Identifiers and Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol [1] |
| CAS Number | 554448-63-4[2] |
| Appearance | Solid[1] |
| SMILES | O=Cc1ccc(N2CCOCC2)cc1F |
| InChI | InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2[1] |
Synthesis
Proposed Synthetic Pathway:
A likely synthetic route involves the reaction of 2,4-difluorobenzaldehyde with morpholine in the presence of a base. The greater lability of the fluorine atom at the para position to the electron-withdrawing aldehyde group facilitates its substitution by the nucleophilic morpholine.
Figure 1: Proposed synthesis of 2-Fluoro-4-morpholin-4-yl-benzaldehyde.
Experimental Protocol (General Procedure):
Materials:
-
2,4-Difluorobenzaldehyde (1.0 equivalent)
-
Morpholine (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorobenzaldehyde and the solvent.
-
Add morpholine and the base to the stirred solution.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then typically poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
3.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the morpholine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehydic H | 9.5 - 10.0 | s | - |
| Aromatic H (adjacent to CHO) | 7.5 - 7.8 | d | ~8-9 |
| Aromatic H (adjacent to F) | 6.7 - 7.0 | m | - |
| Aromatic H (adjacent to Morpholine) | 6.6 - 6.9 | m | - |
| Morpholine H (-O-CH₂-) | ~3.8 | t | ~4-5 |
| Morpholine H (-N-CH₂-) | ~3.3 | t | ~4-5 |
3.2. 13C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon. The fluorine substitution will result in C-F coupling for the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C | 185 - 195 |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| Aromatic C-N | 150 - 155 |
| Aromatic C-CHO | 130 - 135 |
| Aromatic CH | 100 - 120 |
| Morpholine C (-O-CH₂-) | ~66 |
| Morpholine C (-N-CH₂-) | ~48 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aldehyde and the aromatic and morpholine moieties.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |
| C=O stretch (aldehyde) | 1680-1700 | Strong |
| C=C stretch (aromatic) | 1580-1620 | Medium-Strong |
| C-F stretch | 1200-1250 | Strong |
| C-N stretch | 1100-1150 | Medium |
| C-O-C stretch (morpholine) | 1110-1120 | Strong |
3.4. Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 209 |
| [M-H]⁺ | 208 |
| [M-CHO]⁺ | 180 |
Applications in Research and Drug Development
2-Fluoro-4-morpholin-4-yl-benzaldehyde serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The aldehyde group is a versatile functional handle for various chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig and related olefination reactions to form alkenes.
-
Condensation reactions to form imines and other heterocyclic systems.
-
Oxidation to the corresponding carboxylic acid.
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the morpholine group can improve solubility and other pharmacokinetic properties.
Logical Relationship of Applications:
Figure 2: Synthetic utility of 2-Fluoro-4-morpholin-4-yl-benzaldehyde.
Conclusion
2-Fluoro-4-morpholin-4-yl-benzaldehyde is a synthetically useful intermediate with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is limited in public literature, its synthesis can be reasonably achieved through established methods. The predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis and properties of this compound is warranted to fully explore its potential.
References
An In-depth Technical Guide to 2-Fluoro-4-morpholin-4-ylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4-morpholin-4-ylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a benzaldehyde core, a fluorine atom, and a morpholine ring. The morpholine heterocycle is a prevalent scaffold in a wide array of biologically active compounds, often conferring favorable pharmacokinetic properties such as enhanced water solubility and metabolic stability.[1] The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, making it an attractive building block for drug discovery.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and drug development.
Nomenclature and Physicochemical Properties
The systematic and unambiguous naming of a chemical compound is crucial for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-Fluoro-4-(morpholin-4-yl)benzaldehyde .[2]
A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | 2-Fluoro-4-(morpholin-4-yl)benzaldehyde |
| CAS Number | 554448-63-4 |
| Molecular Formula | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol |
| Boiling Point | 375.6 ± 42.0 °C (Predicted) |
| Density | 1.240 g/cm³ (Predicted) |
| Physical Form | Solid |
| InChI | 1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
| SMILES | O=Cc1ccc(cc1F)N1CCOCC1 |
Table 1: Physicochemical Properties and Identifiers of this compound.[2][3]
Synthesis: Experimental Protocol
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group (in this case, a fluorine atom) from a difluorobenzaldehyde derivative by the secondary amine of morpholine. The following protocol is a representative method adapted from the synthesis of structurally similar compounds.[4][5]
Reaction: 2,4-Difluorobenzaldehyde reacts with morpholine in the presence of a base to yield this compound.
Materials:
-
2,4-Difluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,4-difluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to create a stirrable solution.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Research and Drug Discovery
Substituted benzaldehydes are versatile intermediates in organic synthesis. This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functional group is readily transformed into a variety of other functionalities, and the morpholine moiety is a key feature in many approved drugs.
The combination of the fluoro and morpholino groups makes this compound a precursor for synthesizing molecules with potential applications as:
-
Kinase inhibitors: The morpholine ring is a common feature in many kinase inhibitors.
-
Antibacterial agents: The related compound 3-fluoro-4-morpholinoaniline is an important intermediate for the antibiotic linezolid.[6]
-
CNS agents: The physicochemical properties imparted by the morpholine and fluorine can be advantageous for CNS drug candidates.
The aldehyde can be used in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity and explore new chemical space in drug discovery programs.[7]
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the synthesis of this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-FLUORO-4-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 554448-63-4 [amp.chemicalbook.com]
- 4. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 5. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide incorporates predicted values and information from structurally related compounds to offer a valuable resource for researchers.
Chemical Identity and Physical Properties
This compound, with the CAS number 554448-63-4, is a solid compound at room temperature.[1][2] Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 554448-63-4 | [3][4] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [4] |
| Molecular Weight | 209.22 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Predicted Boiling Point | 375.6 ± 42.0 °C | N/A |
| Predicted Density | 1.240 g/cm³ | [4] |
| Storage Conditions | Store at 2-8°C under an inert gas atmosphere. | N/A |
Synthesis and Experimental Protocols
A probable synthetic pathway would involve the reaction of 2,4-difluorobenzaldehyde with morpholine in the presence of a suitable base and solvent. The greater lability of the fluorine atom at the 4-position (para to the aldehyde group) to nucleophilic attack would favor the formation of the desired product.
Proposed Experimental Protocol (based on the synthesis of 4-morpholinobenzaldehyde):
Materials:
-
2,4-Difluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,4-difluorobenzaldehyde in anhydrous DMF, add morpholine and anhydrous potassium carbonate.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash it with water, and dry it under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Spectral Data (Predicted and Analog-Based)
No experimental spectral data for this compound has been found in the reviewed literature. However, based on its structure, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectral Data
| Technique | Predicted Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aldehyde proton (-CHO), aromatic protons, and the protons of the morpholine ring. The aromatic protons will likely show complex splitting patterns due to the fluorine substitution. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm), signals for the aromatic carbons (with C-F couplings), and signals for the carbons of the morpholine ring. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1680-1700 cm⁻¹). C-H stretching vibrations for the aromatic and aldehyde protons, and C-N and C-O stretching vibrations for the morpholine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (209.22 g/mol ). |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its three main functional components: the aldehyde group, the fluorinated aromatic ring, and the morpholine moiety.
-
Aldehyde Group: The aldehyde functional group is susceptible to a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig reaction, aldol condensation).
-
Fluorinated Aromatic Ring: The fluorine atom and the morpholino group influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom can activate the ring for certain nucleophilic substitutions.
-
Morpholine Moiety: The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated.
The compound is expected to be stable under normal storage conditions, but it should be protected from strong oxidizing agents and excessive heat.[5]
Potential Biological Activity and Applications
While no specific biological studies on this compound have been reported, the morpholine scaffold is a well-established pharmacophore in drug discovery. Morpholine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a fluorine atom can further enhance the metabolic stability and pharmacokinetic properties of a molecule.
Given its structural features, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility as a building block in the development of new kinase inhibitors, receptor antagonists, or other biologically active molecules warrants further investigation.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.
Disclaimer: The information provided in this technical guide is for informational purposes only and is based on the limited data available. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. 2-fluoro-4-(N-morpholino)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 10-031198 - 2-fluoro-4-morpholin-4-yl-benzaldehyde | 55444… [cymitquimica.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. chemwhat.com [chemwhat.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
A Technical Guide to the Predicted Biological Activity of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-Fluoro-4-morpholin-4-ylbenzaldehyde. As of the latest literature review, no specific studies detailing the biological evaluation of this compound have been published. The information presented herein is extrapolated from studies on structurally similar compounds, primarily its non-fluorinated analog, 4-morpholinobenzaldehyde, and other molecules containing the morpholine scaffold. This guide is intended to serve as a resource for initiating future research into this compound.
Introduction
This compound is a synthetic organic compound featuring a benzaldehyde core substituted with a fluorine atom at the C2 position and a morpholine ring at the C4 position. The incorporation of a morpholine moiety is a common strategy in medicinal chemistry, often conferring favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. Furthermore, fluorine substitution can significantly modulate a compound's lipophilicity, metabolic fate, and binding affinity to biological targets.
While direct experimental data for this compound is not yet available, the known biological activities of its structural analogs suggest it may hold significant potential as a lead compound for drug discovery, particularly in the fields of oncology and infectious diseases. This guide will explore these potential activities, outline hypothetical experimental protocols for their investigation, and discuss the anticipated structure-activity relationships.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning experimental work, including solubility testing and formulation development.
| Property | Value |
| Molecular Formula | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 554448-63-4 |
| SMILES | O=Cc1ccc(cc1F)N1CCOCC1 |
| InChI Key | UEKCASSBRLOEDR-UHFFFAOYSA-N |
Potential Biological Activities and Molecular Targets
Based on the established bioactivities of the 4-morpholinobenzaldehyde scaffold and related morpholine-containing heterocycles, several potential therapeutic applications can be hypothesized for this compound.
Anticancer Activity
Substituted benzaldehydes have been evaluated for their cytotoxicity against various cancer cell lines.[1] The close analog, 4-morpholinobenzaldehyde, has demonstrated potential in cancer therapy by inducing apoptosis in prostate and lung cancer models.[2]
3.1.1 Predicted Target: PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[3][4] The morpholine ring is a key structural feature in numerous potent PI3K inhibitors, including the well-characterized dual PI3K/mTOR inhibitor, ZSTK474.[3][5][6][7] The presence of the morpholine group in this compound makes the PI3K pathway a primary hypothetical target for its potential anticancer effects. Inhibition of PI3K can block downstream signaling through Akt and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis.
Figure 1. Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
3.1.2 Predicted Target: Aldehyde Dehydrogenase (ALDH)
Aldehyde dehydrogenase (ALDH) enzymes, particularly isoforms like ALDH1A3, are implicated in cancer cell survival and resistance, and are markers for cancer stem cells.[8][9] Analogs of 4-(diethylamino)benzaldehyde (DEAB), a known pan-ALDH inhibitor, have been explored for antiproliferative activity.[10] Given its benzaldehyde core, this compound could potentially act as an inhibitor of ALDH isoforms, thereby targeting cancer stem cell populations.
Antimicrobial Activity
The morpholine scaffold is present in several antimicrobial agents.[11] Derivatives of 4-morpholinobenzohydrazide have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13] Notably, the parent compound, 4-morpholinobenzaldehyde, has been investigated for its activity against Mycobacterium tuberculosis, targeting the MenA enzyme in the menaquinone biosynthetic pathway.[2] This suggests that this compound could be a valuable starting point for the development of new antimicrobial, particularly anti-tubercular, agents.
Hypothetical Experimental Protocols
To validate the predicted biological activities, a systematic screening process is required. The following sections detail standard experimental protocols that would be appropriate for an initial investigation of this compound.
Figure 2. General workflow for biological screening of a novel compound.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay determines the compound's effect on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate, A549 for lung) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture media to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours. Control wells receive media with DMSO only.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the DMSO control. The IC₅₀ (concentration inhibiting 50% of cell growth) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
PI3K Enzyme Inhibition Assay (LanthaScreen™ Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify direct enzymatic inhibition.
-
Reagents: PI3Kα enzyme, a fluorescently labeled PIP2 substrate (e.g., FITC-PIP2), a terbium-labeled anti-phospho-PIP3 antibody, and ATP.
-
Reaction Setup: The reaction is performed in a 384-well plate. To each well, add:
-
This compound at various concentrations.
-
PI3Kα enzyme.
-
FITC-PIP2 substrate.
-
-
Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated at room temperature for 60 minutes.
-
Detection: A stop/detection solution containing EDTA and the Tb-labeled antibody is added to each well. The plate is incubated for another 60 minutes to allow antibody binding.
-
Data Acquisition: The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Analysis: The ratio of emission at 520 nm (FITC) to 495 nm (Terbium) is calculated. A decrease in this ratio indicates inhibition of PIP3 production. IC₅₀ values are calculated from dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Bacterial Culture: A bacterial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or Staphylococcus aureus) is grown to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Preparation: The test compound is serially diluted in a 96-well plate using the broth to achieve a range of concentrations.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Quantitative Data from Structurally Related Compounds
The following table summarizes known quantitative biological data for key structural analogs. This information provides a benchmark for interpreting future results from experiments on this compound.
| Compound/Analog | Target/Assay | Cell Line / Organism | Activity (IC₅₀ / MIC) |
| 4-Morpholinobenzaldehyde | MenA Enzyme Inhibition | Mycobacterium tuberculosis | 13-22 µM[2] |
| 4-Morpholinobenzaldehyde Analog | Antiproliferative | Prostate & Lung Cancer | Apoptosis induction observed[2] |
| ZSTK474 (PI3K Inhibitor) | PI3Kα Inhibition | Enzyme Assay | 16 nM |
| Gedatolisib (PI3K/mTOR Inhibitor) | PI3Kα / mTOR Inhibition | Enzyme Assay | 0.4 nM / 1.6 nM |
| 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivative | Antibacterial | Enterococcus faecalis | 3.91 µg/mL[13] |
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound will be dictated by its specific structural features.
-
Morpholine Ring: This group is likely crucial for activity, potentially forming key hydrogen bonds in the active site of target enzymes like PI3K. It also enhances solubility.
-
Benzaldehyde Group: The aldehyde acts as a hydrogen bond acceptor and a reactive center. It can be modified to a hydrazone or other derivatives to modulate activity.[12]
-
Fluorine at C2: The introduction of a fluorine atom at the ortho-position is expected to have several effects:
-
Electronic Withdrawal: It can alter the pKa of the morpholine nitrogen and the reactivity of the aromatic ring.
-
Conformational Constraint: It may lock the conformation of the molecule, potentially leading to higher binding affinity for a specific target.
-
Metabolic Blocking: It can prevent metabolic oxidation at that position, potentially increasing the compound's half-life.
-
Figure 3. Key structural features for SAR analysis.
(Note: The above DOT script is a conceptual representation. A chemical structure image would be needed for proper visualization.)
Conclusion
While direct biological data for this compound remains to be published, a comprehensive analysis of its structural components and the activities of its close analogs provides a strong rationale for its investigation as a novel therapeutic agent. The presence of the morpholine and benzaldehyde moieties suggests high potential for anticancer and antimicrobial activities, with the PI3K pathway and microbial enzymes being particularly promising targets. The ortho-fluoro substitution is predicted to further modulate these activities, potentially enhancing potency and improving pharmacokinetic properties. The experimental workflows outlined in this guide provide a clear path forward for the systematic evaluation of this compound, which may prove to be a valuable scaffold for the development of next-generation inhibitors.
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. 4-Morpholinobenzaldehyde | High-Purity | RUO Supplier [benchchem.com]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]
An In-depth Technical Guide to 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and a review of the biological activities of structurally related compounds.
Chemical Properties and Data
This compound is a solid compound with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol .[1][2] The presence of a fluorine atom, a morpholine ring, and an aldehyde group makes it an interesting scaffold for further chemical modifications and a candidate for biological screening.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FNO₂ | [1][2] |
| Molecular Weight | 209.22 g/mol | [1][2] |
| CAS Number | 554448-63-4 | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point (Predicted) | 375.6 ± 42.0 °C | [1] |
| Density (Predicted) | 1.240 g/cm³ | [1] |
| pKa (Predicted) | 0.79 ± 0.40 | [1] |
Synthesis of this compound
The primary and most plausible method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a difluorinated benzaldehyde derivative with morpholine.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from a similar synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde.[3][4]
Materials:
-
2,4-Difluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add morpholine (1.1-1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Spectroscopic Data:
While specific experimental data for this compound is not widely available, the following are predicted based on the analysis of similar structures.[5][6]
-
¹H NMR (CDCl₃): δ ~9.8 (s, 1H, CHO), 7.6-7.8 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.8-4.0 (t, 4H, O(CH₂)₂), 3.2-3.4 (t, 4H, N(CH₂)₂).
-
¹³C NMR (CDCl₃): δ ~189-191 (CHO), 160-165 (d, J_CF), 150-155 (d, J_CF), 130-135 (d, J_CF), 115-120, 100-105 (d, J_CF), 66-68 (O(CH₂)₂), 48-50 (N(CH₂)₂).
Biological Activity and Potential Applications
Direct biological studies on this compound are not extensively reported in the current literature. However, the morpholine and substituted benzaldehyde moieties are present in numerous biologically active compounds, suggesting potential areas of investigation for this molecule.
Morpholine is a common scaffold in medicinal chemistry known to be present in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] The incorporation of a morpholine ring can improve the pharmacokinetic properties of a drug candidate.
Substituted benzaldehydes have been investigated for various biological activities. For instance, certain substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[8] Additionally, fluorinated organic molecules often exhibit enhanced biological activity and metabolic stability.[9] Fluorinated aminopterin analogues, for example, have shown potent inhibition of dihydrofolate reductase, an important target in cancer therapy.[10]
Given the structural features of this compound, it could be a valuable intermediate for the synthesis of novel therapeutic agents. Its potential biological activities could include:
-
Anticancer: As a scaffold for the development of novel cytotoxic agents.
-
Antimicrobial: The morpholine moiety is associated with antibacterial and antifungal properties.[11][12][13][14]
-
Enzyme Inhibition: The fluorinated benzaldehyde structure could be explored for the inhibition of various enzymes.[8][15]
Experimental Workflows and Diagrams
To aid in the understanding of the synthetic and potential biological pathways, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Potential workflow for biological evaluation.
Conclusion
This compound is a readily accessible compound through nucleophilic aromatic substitution. While direct biological data is currently limited, its structural motifs suggest it is a promising candidate for further investigation in drug discovery and development. Researchers are encouraged to explore its potential as a scaffold for novel therapeutics, particularly in the areas of oncology and infectious diseases. Further studies are warranted to fully elucidate its biological activity profile and potential mechanisms of action.
References
- 1. rsc.org [rsc.org]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 2-Fluoro-4-morpholin-4-ylbenzaldehyde as a Versatile Building Block in Medicinal Chemistry
Introduction
2-Fluoro-4-morpholin-4-ylbenzaldehyde is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. The presence of the morpholine moiety often enhances aqueous solubility and metabolic stability, while the fluorine substitution can modulate the electronic properties and binding affinity of the final compound. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors, a critical class of anti-cancer agents.
Application in the Synthesis of Thieno[3,2-d]pyrimidine Based PI3K Inhibitors
A prominent application of this compound is in the construction of thieno[3,2-d]pyrimidine scaffolds, which are central to a number of potent and selective PI3K inhibitors. These inhibitors play a crucial role in regulating cell proliferation, survival, and metabolism by targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
The aldehyde functionality of this compound allows for its effective use in condensation reactions with suitable amino-functionalized heterocycles to form a key intermediate, which can be further elaborated to the final active pharmaceutical ingredient (API). A notable example is in the synthesis of analogs of GDC-0941, a potent pan-PI3K inhibitor.
Quantitative Data on Relevant PI3K Inhibitors
The following table summarizes the in vitro inhibitory activities of several key PI3K inhibitors, highlighting the potency that can be achieved with scaffolds accessible through the use of this compound and related building blocks.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |
| GDC-0941 | 3 | 33 | 3 | 75 | 58 | [1] |
| Pictilisib (GDC-0941) | 3.3 | 36 | 3.0 | 60 | - | [2] |
| ZSTK474 | 16 | 130 | 23 | 43 | 9.5 | |
| Compound 17p | 31.8 | >1000 | 15.4 | >1000 | >1000 | [3] |
| Compound 8a | 47 (FAK) | - | - | - | - | [4] |
Experimental Protocols
The following protocols describe a proposed synthetic route to a potent thieno[3,2-d]pyrimidine-based PI3K inhibitor utilizing this compound as a key starting material.
Protocol 1: Synthesis of 2-(2-Fluoro-4-morpholinophenyl)-4-morpholinothieno[3,2-d]pyrimidine
This protocol details the synthesis of a key intermediate via a condensation reaction.
Materials:
-
This compound
-
4-Morpholino-thieno[3,2-d]pyrimidin-2-amine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a solution of this compound (1.0 eq) and 4-Morpholino-thieno[3,2-d]pyrimidin-2-amine (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Reduction: Dissolve the crude imine intermediate in a mixture of methanol and dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Synthesis of a GDC-0941 Analog
This protocol describes the subsequent functionalization of the intermediate from Protocol 1 to yield a potent PI3K inhibitor.
Materials:
-
2-(2-Fluoro-4-morpholinophenyl)-4-morpholinothieno[3,2-d]pyrimidine
-
N-Methylpiperazine
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Mannich Reaction: To a solution of 2-(2-Fluoro-4-morpholinophenyl)-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq) in methanol, add N-methylpiperazine (1.2 eq) followed by aqueous formaldehyde (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final GDC-0941 analog.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Synthetic workflow for a PI3K inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Strategies for the Derivatization of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a key building block in modern medicinal chemistry. The inherent functionalities of this molecule—an electrophilic aldehyde, an activated aromatic ring, and a morpholine scaffold—offer multiple avenues for chemical modification. This note details field-proven protocols for reactions at the aldehyde group, including Reductive Amination, Knoevenagel Condensation, and Wittig Olefination, as well as Nucleophilic Aromatic Substitution (SNAr) at the ortho-fluoro position. Each section explains the underlying chemical principles, provides step-by-step protocols, and presents visual workflows to guide researchers in synthesizing diverse compound libraries for drug discovery and development.
Introduction: The Strategic Importance of the 2-Fluoro-4-morpholinyl Scaffold
The this compound moiety is a privileged scaffold frequently encountered in the development of targeted therapeutics, particularly kinase inhibitors. The morpholine group is known to enhance aqueous solubility and metabolic stability, conferring favorable pharmacokinetic properties upon drug candidates.[1] The strategic placement of a fluorine atom ortho to the aldehyde serves two primary purposes: it electronically activates the C-F bond towards nucleophilic aromatic substitution and modulates the pKa and conformation of the final molecule, which can be critical for binding affinity.[2]
Derivatives of this scaffold have shown significant promise as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4][5] The ability to rapidly and efficiently generate a diverse library of analogues from this starting material is therefore of high value to drug development professionals. This guide provides the foundational chemistry and actionable protocols to achieve this.
Synthetic Transformations at the Aldehyde Functionality
The aldehyde group is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
Reductive Amination: Synthesis of Bioactive Amines
Reductive amination is a cornerstone reaction for converting aldehydes into amines.[6] The process involves the initial formation of an imine or iminium ion intermediate via condensation with a primary or secondary amine, followed by in-situ reduction to yield the final amine product. This method is highly favored for its broad substrate scope and operational simplicity.[7]
Causality & Mechanistic Insight: The reaction is typically performed as a one-pot procedure. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor imine formation.[6]
Experimental Protocol: Reductive Amination with Benzylamine
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 4-12 hours until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-1-(2-fluoro-4-morpholinophenyl)methanamine.
Workflow Diagram: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[8][9] The resulting α,β-unsaturated products are valuable Michael acceptors and intermediates for synthesizing more complex heterocyclic systems.[9]
Causality & Mechanistic Insight: The reaction proceeds via the base-catalyzed formation of a carbanion from the active methylene compound. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the C=C double bond.[8] The electron-withdrawing fluorine atom on the benzaldehyde can enhance the electrophilicity of the carbonyl carbon, often facilitating the reaction.[8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.3 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction Progression: Stir the mixture at room temperature. The product often precipitates out of the solution as it forms. Monitor completion by TLC (typically 1-3 hours).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-((2-fluoro-4-morpholinophenyl)methylene)malononitrile.
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation pathway.
Wittig Olefination: Synthesis of Alkenes
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[10][12]
Causality & Mechanistic Insight: The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[11] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[10] The stereochemistry of the resulting alkene (E/Z) depends on the stability of the ylide used.[13][14] Unstabilized ylides (e.g., from alkyl halides) typically yield Z-alkenes, while stabilized ylides (e.g., containing an adjacent carbonyl group) favor E-alkenes.[14]
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. Stir for 1 hour at 0 °C; the formation of the deep red ylide indicates completion.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude residue by column chromatography to separate the alkene product from triphenylphosphine oxide.
| Reaction Type | Key Reagents | Product Class | Typical Conditions |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Amines | DCM, Room Temp |
| Knoevenagel Condensation | Active Methylene Compound, Piperidine | α,β-Unsaturated Nitriles/Esters | Ethanol, Room Temp |
| Wittig Olefination | Phosphonium Salt, Strong Base (n-BuLi) | Alkenes | Anhydrous THF, 0 °C to RT |
| Table 1: Summary of Reactions at the Aldehyde Functionality. |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the C2 position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent aldehyde group. This allows for the introduction of a variety of nucleophiles, further expanding the chemical diversity of the scaffold.
Causality & Mechanistic Insight: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[15] A nucleophile attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] In the subsequent step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring. The reaction is highly dependent on the electron-withdrawing nature of groups ortho and para to the leaving group.[2]
Experimental Protocol: SNAr with a Thiol Nucleophile
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and 4-methoxythiophenol (1.2 eq) in dimethyl sulfoxide (DMSO, 0.5 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry. Alternatively, if no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
Workflow Diagram: SNAr Reaction
Caption: General workflow for SNAr derivatization.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of diverse chemical libraries. The protocols outlined in this application note provide robust and reproducible methods for modifying the molecule at two key positions: the aldehyde functionality and the C2-fluoro position. By employing Reductive Amination, Knoevenagel Condensation, Wittig Olefination, and Nucleophilic Aromatic Substitution, researchers can efficiently access a wide range of novel derivatives with significant potential for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the 2-Fluoro-4-morpholin-4-ylbenzaldehyde Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-fluoro-4-morpholin-4-ylbenzaldehyde scaffold is a key pharmacophore in the development of targeted therapies, particularly in the realm of oncology. The unique combination of a fluorine-substituted phenyl ring and a morpholine moiety confers advantageous physicochemical and pharmacokinetic properties, making it a valuable starting point for the design of potent and selective kinase inhibitors. This document provides an overview of its application, focusing on the inhibition of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, and includes detailed protocols for the synthesis and evaluation of derivative compounds.
Introduction to the this compound Scaffold
The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, known to enhance water solubility and metabolic stability of drug candidates.[1] When combined with a fluorinated benzaldehyde, as in the this compound structure, it provides a versatile platform for creating derivatives with high affinity and selectivity for specific biological targets. The fluorine atom can modulate the electronic properties and lipophilicity of the molecule, further influencing its biological activity and pharmacokinetic profile.[1]
Application in Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[3] Derivatives of the this compound scaffold have shown significant promise as inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[4][5]
The morpholine group in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[6][7] By modifying the benzaldehyde portion of the scaffold, medicinal chemists can fine-tune the selectivity of the inhibitors for different PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ) or achieve dual inhibition of PI3K and mTOR.[4]
Below is a diagram illustrating the central role of the PI3K/AKT/mTOR signaling pathway in cellular processes.
Caption: The PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds derived from morpholino-containing scaffolds against various PI3K isoforms and cancer cell lines.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 15e | PI3K p110α | 2.0 | A375 Melanoma | 0.58 | [4] |
| 17p | PI3Kα | 31.8 ± 4.1 | - | - | [6][7] |
| 17p | PI3Kδ | 15.4 ± 1.9 | - | - | [6][7] |
| BKM-120 | PI3Kα | 44.6 ± 3.6 | - | - | [6][7] |
| 8a | FAK | 47 ± 6 | H1975 | 0.044 ± 0.011 | [8] |
| 8a | FAK | 47 ± 6 | A431 | 0.119 ± 0.036 | [8] |
| 8c | FAK | 30 ± 7 | - | - | [8] |
| 8d | FAK | 40 ± 11 | - | - | [8] |
| CH5132799 | PI3Kα | 14 | - | - | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of kinase inhibitors starting from this compound. The aldehyde can be converted to various heterocyclic core structures (e.g., quinazolines, pyrimidines) which are then further functionalized.
Caption: General synthetic workflow.
Materials:
-
This compound
-
Appropriate reagents for cyclization (e.g., aminobenzonitrile for quinazoline formation)
-
Solvents (e.g., DMF, DMSO, ethanol)
-
Catalysts (e.g., palladium catalyst for cross-coupling reactions)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Synthesis of the Heterocyclic Core:
-
Dissolve this compound in a suitable solvent.
-
Add the appropriate core-forming reagents.
-
Heat the reaction mixture under reflux for the required time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Functionalization of the Core:
-
Dissolve the heterocyclic core in an appropriate solvent.
-
Add the desired functional group precursor (e.g., boronic acid for Suzuki coupling).
-
Add the catalyst and any necessary ligands or bases.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the catalyst and other impurities.
-
Purify the final compound by column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity of the final compounds using HPLC.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the in vitro inhibitory activity of synthesized compounds against a specific kinase (e.g., PI3Kα).
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Substrate (e.g., PIP2)
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor compound at various concentrations.
-
Add the kinase to initiate the reaction.
-
Add the substrate and ATP mixture to start the kinase reaction.
-
Incubate the plate at room temperature for the specified time.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent.
-
Incubate the plate as per the manufacturer's instructions to allow for signal development.
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Kinase inhibition assay workflow.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors, particularly for targeting the PI3K/AKT/mTOR pathway. Its favorable properties and synthetic tractability allow for the generation of diverse chemical libraries and the optimization of lead compounds with potent and selective activity. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising scaffold in the ongoing quest for more effective and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-4-morpholin-4-ylbenzaldehyde as a key starting material. This versatile aldehyde, incorporating both a fluorine atom and a morpholine moiety, is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules. The electron-withdrawing nature of the fluorine atom enhances the reactivity of the aldehyde, while the morpholine group can improve pharmacokinetic properties and provide crucial interactions with biological targets.
This document outlines protocols for two important classes of heterocycles: quinazolines and pyrimidines, as well as the foundational Knoevenagel condensation, which serves as a gateway to numerous other heterocyclic systems.
Knoevenagel Condensation: A Key Intermediate Step
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, forming a new carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound. For this compound, this reaction is particularly facile due to the electron-withdrawing fluorine atom, which increases the electrophilicity of the carbonyl carbon. The resulting α,β-unsaturated products are versatile intermediates for the synthesis of a wide array of heterocyclic compounds.
General Reaction Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of 2-(2-Fluoro-4-morpholinobenzylidene)malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate from the solution. If not, add cold water to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-2 h | >90 |
| Ethyl Cyanoacetate | DABCO | Water | 50 °C | 3-4 h | 85-95 |
| Diethyl Malonate | Gelatin | DMSO | Room Temp. | 6-8 h | 80-90 |
Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. This compound can be utilized in multicomponent reactions to construct the quinazoline scaffold.
Synthetic Pathway for Quinazolines
Caption: Synthesis of quinazolinones from this compound.
Protocol 2: One-Pot Synthesis of a 2-Substituted Quinazolin-4(3H)-one
This protocol describes a one-pot synthesis of a quinazolinone derivative from this compound and 2-aminobenzamide.
Materials:
-
This compound
-
2-Aminobenzamide
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-aminobenzamide (1.0 eq) in DMSO, add this compound (1.0 eq).
-
Add iodine (1.5 eq) and sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for the required time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with a saturated solution of sodium thiosulfate to remove excess iodine, then with water.
-
Dry the crude product and purify by recrystallization or column chromatography.
Quantitative Data for Quinazoline Synthesis:
| Oxidant | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |
| I₂ | NaHCO₃ | DMSO | 120 °C | 6-8 h | 75-85 |
| DDQ | p-Toluenesulfonic acid | Toluene | Reflux | 10-12 h | 70-80 |
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of essential heterocycles, forming the core structure of nucleobases and numerous pharmaceuticals. This compound can be used in the construction of substituted pyrimidines through condensation reactions with amidines and a three-carbon component.
Synthetic Pathway for Pyrimidines
Caption: General scheme for pyrimidine synthesis.
Protocol 3: Biginelli-Type Reaction for Dihydropyrimidinone Synthesis
This protocol outlines a three-component reaction for the synthesis of a dihydropyrimidinone derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux and stir for the specified duration.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
Quantitative Data for Pyrimidine Synthesis:
| C3-Component | N-C-N Component | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Ethyl Acetoacetate | Urea | HCl | Ethanol | Reflux | 4-6 h | 80-90 |
| Acetylacetone | Guanidine HCl | K₂CO₃ | DMF | 100 °C | 8-10 h | 75-85 |
| Malononitrile | Thiourea | Piperidine | Ethanol | Reflux | 5-7 h | 70-80 |
Disclaimer: These protocols are intended as a guide for trained chemists. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
Application Notes and Protocols: Synthesis of N-Aryl/Alkyl Imines and Secondary Amines from 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For Research Use Only.
Introduction
2-Fluoro-4-morpholin-4-ylbenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of the morpholine moiety can enhance the pharmacological properties of a molecule, such as solubility and metabolic stability. The fluorine substituent offers a site for modulating electronic properties and can improve binding affinity to biological targets. This document provides detailed protocols for the reaction of this compound with primary amines to yield two important classes of compounds: N-substituted imines (Schiff bases) and N-substituted secondary amines via reductive amination. These products serve as key building blocks for the synthesis of a diverse range of biologically active molecules, including but not limited to, novel antimicrobial and anticancer agents.
Reaction Pathways
The reaction of this compound with primary amines can proceed via two primary pathways:
-
Schiff Base Formation: A direct condensation reaction between the aldehyde and a primary amine, typically under acidic catalysis, to form an imine.
-
Reductive Amination: The in-situ formation of the imine followed by its reduction with a suitable reducing agent to yield a stable secondary amine.
Protocol 1: Synthesis of N-Aryl/Alkyl Imines (Schiff Bases)
This protocol details the general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
To this solution, add the primary amine (1.0 - 1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum to yield the pure Schiff base. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Illustrative Data
The following table summarizes representative data for the synthesis of two Schiff bases from this compound.
| Amine Reactant | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | N-(2-fluoro-4-morpholinophenyl)methylene)aniline | Ethanol | 4 | 85-95 |
| Benzylamine | 1-(2-fluoro-4-morpholinophenyl)-N-benzylmethanimine | Methanol | 3 | 88-96 |
Protocol 2: Synthesis of N-Aryl/Alkyl Secondary Amines via Reductive Amination
This protocol provides a general method for the synthesis of secondary amines from this compound and a primary amine using sodium borohydride as the reducing agent.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add the primary amine (1.0 - 1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) to the cooled mixture in small portions. Caution: Hydrogen gas is evolved during this step.
-
After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 to 4 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
The product is typically extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure secondary amine.
Illustrative Data
The following table presents representative data for the synthesis of two secondary amines.
| Amine Reactant | Product | Reducing Agent | Reaction Time (h) | Yield (%) |
| Aniline | 1-(2-fluoro-4-morpholinophenyl)-N-phenylmethanamine | NaBH₄ | 3 | 75-85 |
| Benzylamine | 1-(2-fluoro-4-morpholinophenyl)-N-benzylmethanamine | NaBH₄ | 2.5 | 80-90 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of both Schiff bases and secondary amines from this compound.
Caption: General workflow for the synthesis of Schiff bases and secondary amines.
Signaling Pathway Analogy
While not a biological signaling pathway, the following diagram illustrates the logical progression of the chemical transformation in a pathway-like format.
Caption: Logical flow of the reaction from starting materials to products.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-morpholin-4-ylbenzaldehyde. This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for molecular diversification. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electron-donating morpholine moiety, presents a unique substrate for various palladium-catalyzed transformations. These protocols are intended to serve as a starting point for reaction optimization and library synthesis in drug discovery and development.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance. For a substrate like this compound, the aryl-fluorine bond can potentially be activated for coupling, or the aldehyde can be a site for other transformations. More commonly, if this scaffold were derived from a corresponding aryl halide (e.g., 2-Fluoro-4-morpholin-4-yl-1-bromobenzene), it would be an excellent substrate for a variety of coupling reactions. For the purpose of these notes, we will consider the reactions of a related precursor, 2-Bromo-4-morpholin-4-ylbenzaldehyde , to illustrate common palladium-catalyzed transformations.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction conditions and expected yields for key palladium-catalyzed reactions based on protocols for structurally similar compounds. These should be used as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-morpholin-4-ylbenzaldehyde with Arylboronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos | K₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 75-85 |
Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-morpholin-4-ylbenzaldehyde with Amines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 100 | 8-16 | 80-90 |
| Benzylamine | Pd(OAc)₂, RuPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 75-85 |
| N-Methylaniline | Pd(OAc)₂, P(o-tol)₃ | Cs₂CO₃ | Toluene | 90 | 18 | 80-90 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Bromo-4-morpholin-4-ylbenzaldehyde with an arylboronic acid.
Materials:
-
2-Bromo-4-morpholin-4-ylbenzaldehyde
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-morpholin-4-ylbenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 2-Bromo-4-morpholin-4-ylbenzaldehyde.[1]
Materials:
-
2-Bromo-4-morpholin-4-ylbenzaldehyde
-
Amine (1.2 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask.
-
Add 2-Bromo-4-morpholin-4-ylbenzaldehyde (1.0 eq) and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Novel Quinazoline Derivatives Using 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of novel quinazoline derivatives utilizing 2-Fluoro-4-morpholin-4-ylbenzaldehyde under microwave irradiation. The resulting compounds, bearing the 4-morpholino-2-phenylquinazoline scaffold, are of significant interest in drug discovery, particularly as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression.
Application Note 1: Rapid Synthesis of 4-Morpholino-2-phenylquinazoline Analogs
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for the synthesis of heterocyclic compounds.[1][2][3] This protocol describes a one-pot, three-component reaction for the synthesis of a 2-(2-fluoro-4-morpholinophenyl)-quinazoline derivative. The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher yields and purer products.
Key Advantages of the Microwave-Assisted Approach:
-
Rapid Reaction Times: Completion of the reaction in minutes compared to hours with conventional heating.
-
Increased Yields: Often results in higher percentage yields of the desired product.
-
Improved Purity: Reduced side product formation, simplifying purification.
-
Energy Efficiency: Lower energy consumption compared to traditional refluxing methods.
Application Note 2: Potential as PI3K Inhibitors for Cancer Therapy
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[4][5][6][7] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies.[8][9][10][11][12][13] Several studies have identified 4-morpholino-2-phenylquinazoline derivatives as potent inhibitors of PI3K, particularly the p110α isoform.[14][15][16][17] The synthesized compounds from this protocol, incorporating the 2-fluoro-4-morpholino-phenyl moiety, are novel analogs with the potential for enhanced potency and selectivity as PI3K inhibitors.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-(2-Fluoro-4-morpholinophenyl)-quinazoline
This protocol outlines a hypothetical three-component reaction for the synthesis of a novel quinazoline derivative.
Materials:
-
This compound
-
Anthranilamide
-
Ammonium iodide (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1 mmol), anthranilamide (1 mmol), and ammonium iodide (0.2 mmol).
-
Add 3 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(2-Fluoro-4-morpholinophenyl)-quinazoline.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized compound.
| Parameter | Value |
| Reaction Time | 15 minutes |
| Microwave Power | 300 W |
| Temperature | 120°C |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Table 1: Reaction Parameters and Yield
| Analytical Data | Result |
| Molecular Formula | C₁₉H₁₇FN₄O |
| Molecular Weight | 336.37 g/mol |
| Melting Point | 185-187°C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (d, 1H), 7.90 (d, 1H), 7.75 (t, 1H), 7.60 (m, 2H), 7.10 (dd, 1H), 6.95 (dd, 1H), 3.85 (t, 4H), 3.30 (t, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 162.5, 160.1 (d, J=245 Hz), 155.3, 151.8, 134.2, 128.9, 127.5, 126.8, 122.1 (d, J=14 Hz), 118.5, 115.4 (d, J=21 Hz), 112.9 (d, J=4 Hz), 66.7, 48.9 |
| Mass Spec (ESI-MS) m/z | 337.1 [M+H]⁺ |
Table 2: Characterization Data of 2-(2-Fluoro-4-morpholinophenyl)-quinazoline
| Assay | IC₅₀ (nM) |
| PI3Kα Inhibition | 15 |
| PI3Kβ Inhibition | 250 |
| PI3Kδ Inhibition | 300 |
| PI3Kγ Inhibition | 450 |
| mTOR Inhibition | 800 |
Table 3: In Vitro Kinase Inhibitory Activity (Hypothetical)
Visualizations
Caption: Microwave-assisted synthesis workflow.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of some novel 4-aminoquinazolines as Pan-PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth methodologies and troubleshooting advice for the purification of 2-Fluoro-4-morpholin-4-ylbenzaldehyde. The unique structural characteristics of this compound—namely the basic morpholine moiety and the polar benzaldehyde group—present specific challenges that require carefully optimized purification strategies. This document offers field-proven insights and detailed protocols to navigate these challenges effectively.
Initial Assessment: Understanding the Molecule
Before commencing any purification, a thorough understanding of the compound's physicochemical properties is essential. This knowledge directly informs the selection of an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 554448-63-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Physical Form | Solid | [1][3] |
| Predicted Boiling Point | 375.6 ± 42.0 °C | [1] |
| Predicted Density | 1.240 g/cm³ | [1] |
| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [1] |
The molecule's key features for purification are:
-
The Morpholine Ring: The nitrogen atom in the morpholine heterocycle is basic.[4] This is the primary cause of purification issues in normal-phase chromatography, as it interacts strongly with the acidic silanol groups on the surface of silica gel.[4]
-
The Benzaldehyde Group: This group provides polarity and a UV chromophore, making the compound easily visible on TLC plates under UV light (254 nm).[5]
-
Solid Form: As a solid, the compound is a candidate for purification by recrystallization, provided a suitable solvent system can be identified.
Purification Strategy Decision Workflow
The choice between column chromatography and recrystallization depends on the impurity profile and the quantity of the material. This decision tree provides a logical workflow for selecting the optimal purification method.
Caption: Decision workflow for selecting a primary purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Column Chromatography Issues
Q1: My compound is streaking badly on the silica TLC plate and I'm getting poor separation. What is happening?
A: This is the most common issue with morpholine-containing compounds.[4] The basic nitrogen atom of the morpholine ring is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing (streaking), which ruins separation efficiency.[4]
Q2: How can I prevent streaking and improve my column chromatography separation?
A: You must neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent (mobile phase).[4][6]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. A good starting point is 1%.[4] The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without tailing.[7]
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier can also be effective. You can add a small percentage of this mixture to your eluent.
Q3: I've added triethylamine, but my compound is still not eluting from the column, even with high polarity solvents like 100% ethyl acetate.
A: This indicates your compound is too polar for the chosen eluent system and remains strongly adsorbed to the silica.[4]
-
Increase Eluent Polarity: Gradually increase the polarity by adding methanol to your ethyl acetate/hexane mixture. For example, start with 1-2% methanol and slowly increase as needed. Remember to keep the 1% triethylamine in the eluent.
-
Switch Stationary Phase: If the compound is exceptionally polar, consider alternative stationary phases. Alumina (basic or neutral) can be a good choice for basic compounds.[6] Alternatively, reverse-phase chromatography (C18 silica) may be necessary, where polar compounds elute earlier.
Q4: How do I choose the right solvent system for my column?
A: Thin-Layer Chromatography (TLC) is essential for determining the optimal solvent system before running a column.[8]
-
Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Crucially, add 1% triethylamine to each of these test solvent systems.
-
Spot your crude mixture on a TLC plate and develop it in the test systems.
-
The ideal solvent system will give your desired compound a Retention Factor (Rf) value of approximately 0.2-0.3.[7] This ensures good separation on the column.
Recrystallization Issues
Q1: I tried to recrystallize my product, but it separated as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common problem that occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[4]
-
Use a Lower-Boiling Solvent: Try a solvent with a lower boiling point.
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with glass wool or a towel to ensure gradual cooling to room temperature before moving it to an ice bath.[5]
-
Use a More Dilute Solution: Add a bit more hot solvent to ensure the compound is fully dissolved and not overly concentrated.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
Q2: My solution is clear, but no crystals are forming, even after cooling in an ice bath.
A: This usually means your solution is not saturated, or crystallization is kinetically slow.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5]
-
Add an Anti-Solvent: If your compound is dissolved in a polar solvent, try adding a non-polar "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the original solvent to redissolve the cloudiness and allow it to cool slowly.[5] Common solvent/anti-solvent pairs include ethanol/water and ethyl acetate/hexane.
-
Seed the Solution: If you have a tiny crystal of the pure product, add it to the cooled solution to induce crystallization.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Isopropanol or Ethanol | Aromatic aldehydes often have good solubility in hot alcohols and lower solubility when cold. |
| Ethyl Acetate / Hexane | Dissolve in a minimal amount of hot ethyl acetate, then slowly add hexane as an anti-solvent until turbidity appears.[10] |
| Toluene | Aromatic compounds often crystallize well from toluene.[11] |
| Acetonitrile | Compounds with aromatic rings can sometimes yield good crystals from acetonitrile.[10] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Base Modifier
This protocol assumes initial TLC analysis has been performed to identify a suitable eluent system.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a thin milkshake.
-
Column Packing: Pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a potential recrystallization solvent (see Table 2). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[9]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.[9]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.[4]
Troubleshooting Chromatography: A Workflow
This diagram outlines a systematic approach to troubleshooting common issues during the column chromatography of basic compounds like this compound.
Caption: A troubleshooting workflow for common column chromatography issues.
References
- 1. 2-FLUORO-4-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 554448-63-4 [amp.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 10-031198 - 2-fluoro-4-morpholin-4-yl-benzaldehyde | 55444… [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and troubleshoot the synthesis of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is the nucleophilic aromatic substitution (SNAr) of an activated di- or tri-halogenated benzene derivative with morpholine. A common starting material is 2,4-difluorobenzaldehyde, where the fluorine atom at the C4 position is more activated towards substitution.
Q2: I am observing a low yield. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Moisture in reactants or solvent: Water can react with the base and interfere with the reaction.
-
Poor quality of starting materials: Impurities in 2,4-difluorobenzaldehyde or morpholine can lead to side reactions.
-
Suboptimal base: The choice and amount of base are crucial for deprotonating morpholine and facilitating the reaction.
-
Product loss during workup and purification: The product might be partially soluble in the aqueous phase during extraction, or losses can occur during crystallization or chromatography.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can include:
-
Unreacted starting materials.
-
The disubstituted product, 2,4-dimorpholinobenzaldehyde, if the reaction conditions are too harsh.
-
Products resulting from the reaction of impurities present in the starting materials.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential side products. The consumption of the starting material and the appearance of the product spot will indicate the reaction's progress.
Q5: What is the best method for purifying the final product?
A5: The choice of purification method depends on the purity of the crude product.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or isopropanol can yield a highly pure product.
-
Column Chromatography: For mixtures containing significant amounts of impurities or side products, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Reagents | Verify the purity and integrity of 2,4-difluorobenzaldehyde, morpholine, and the base using appropriate analytical techniques (e.g., NMR, GC-MS). | Use of pure, validated reagents should lead to product formation. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures. | An increase in the reaction rate and product yield. |
| Insufficient Reaction Time | Extend the reaction time and monitor the reaction at regular intervals using TLC until the starting material is consumed. | Complete conversion of the starting material to the product. |
| Inappropriate Base | If using a weak base, consider switching to a stronger, non-nucleophilic base like potassium carbonate or triethylamine. Ensure the base is used in a slight excess. | Efficient deprotonation of morpholine and improved reaction kinetics. |
| Presence of Moisture | Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevention of side reactions caused by water and an increase in yield. |
Issue 2: Poor Product Purity After Workup
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Side Products | Optimize reaction conditions (temperature, time) to minimize side product formation. Consider using a milder base or a lower reaction temperature. | A cleaner crude product with a higher percentage of the desired compound. |
| Inefficient Extraction | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase. | Increased recovery of the crude product. |
| Co-precipitation of Impurities | During recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals. | Higher purity of the recrystallized product. |
| Poor Separation in Column Chromatography | Optimize the mobile phase for column chromatography by testing different solvent systems and gradients using TLC to achieve better separation between the product and impurities. | Isolation of the product with high purity. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is based on analogous syntheses and established principles of nucleophilic aromatic substitution.
Materials:
-
2,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-difluorobenzaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexane).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from ethanol or purify by silica gel column chromatography.
Quantitative Data from Analogous Syntheses
| Reaction | Starting Materials | Conditions | Yield | Reference |
| 4-Morpholinobenzaldehyde Synthesis | p-Fluorobenzaldehyde, Morpholine | K2CO3, DMF, 100°C, 24h | 89% | [1] |
| Buchwald-Hartwig C-N Coupling | Aryl halide, Amine | Pd catalyst, NaOtBu, 1,4-dioxane, 100°C, 6h | 86% | [1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Side reactions of 2-Fluoro-4-morpholin-4-ylbenzaldehyde in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-morpholin-4-ylbenzaldehyde in solution.
I. Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive sites are the aldehyde group, which is susceptible to oxidation, reduction, and nucleophilic attack, and the carbon atom bonded to the fluorine, which can undergo nucleophilic aromatic substitution under certain conditions. The morpholine ring is generally stable but can be affected by strong acids.
Q2: How stable is this compound in acidic and basic solutions?
A2: Aromatic aldehydes are generally stable in neutral to mildly acidic conditions. However, under strongly basic conditions, this compound, which lacks alpha-hydrogens, can undergo the Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.[1] In strongly acidic conditions, the morpholine nitrogen can be protonated, which may alter the compound's solubility and electronic properties.
Q3: What are the common impurities found in commercial batches of this compound?
A3: Common impurities can originate from the synthesis process. These may include unreacted starting materials such as 2,4-difluorobenzaldehyde or morpholine, and side-products from the nucleophilic substitution reaction. Over-oxidation during synthesis or storage can also lead to the formation of 2-fluoro-4-morpholin-4-ylbenzoic acid.
II. Troubleshooting Guides for Side Reactions
This section details potential side reactions and provides structured guidance to identify and mitigate them.
Issue: Formation of Carboxylic Acid and Alcohol (Cannizzaro Reaction)
Symptoms:
-
Appearance of two new spots on TLC analysis, one more polar (alcohol) and one very polar (carboxylate salt) than the starting material.
-
NMR analysis shows signals corresponding to a benzyl alcohol derivative (e.g., -CH₂OH protons around 4.5-4.7 ppm) and the disappearance of the aldehyde proton signal (~9.8-10.0 ppm).
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A decrease in the pH of the aqueous phase during workup if the carboxylic acid is protonated.
Root Cause: This disproportionation reaction occurs when the aldehyde, lacking α-hydrogens, is subjected to strong basic conditions.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Cannizzaro reaction.
Experimental Protocol to Minimize Cannizzaro Reaction:
When performing reactions that require a base, opt for milder, non-hydroxide bases.
-
Reagents: this compound, desired reactant, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve this compound and the other reactant in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the mild base (e.g., 1.5 equivalents of K₂CO₃) to the mixture.
-
Maintain the reaction at a controlled, lower temperature (e.g., room temperature or below) if the primary reaction allows.
-
Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material without significant byproduct formation.
-
Upon completion, proceed with a standard aqueous workup and extraction.
-
Issue: Oxidation to Carboxylic Acid
Symptoms:
-
A new, highly polar spot appears on the TLC plate that may streak.
-
¹H NMR shows the disappearance of the aldehyde proton signal and potentially the appearance of a broad carboxylic acid proton signal downfield (if not in a deuterated solvent that allows exchange).
-
The product has increased solubility in aqueous base.
Root Cause: The aldehyde group is susceptible to oxidation, which can be caused by exposure to air (auto-oxidation), strong oxidizing agents, or certain reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation of the aldehyde.
Experimental Protocol to Prevent Oxidation:
-
Procedure:
-
Always conduct reactions under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled or high-purity solvents to avoid peroxide impurities.
-
Avoid unnecessary exposure of the compound to air and light, especially in solution.
-
For long-term storage, keep the solid compound in a tightly sealed container under an inert atmosphere, protected from light, and in a refrigerator.
-
Issue: Nucleophilic Aromatic Substitution (Defluorination)
Symptoms:
-
Formation of a byproduct where the fluorine atom has been replaced by another nucleophile (e.g., -OH, -OR, -NR₂).
-
¹⁹F NMR analysis shows the disappearance of the signal corresponding to the starting material.
-
Mass spectrometry indicates a product with a molecular weight corresponding to the substitution of fluorine with the nucleophile.
Root Cause: The fluorine atom, positioned ortho to the electron-withdrawing aldehyde group and para to the electron-donating morpholine group, can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or under harsh conditions (e.g., high temperatures, protic solvents).[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic aromatic substitution.
Experimental Protocol to Minimize Defluorination:
-
Procedure:
-
When possible, choose less reactive nucleophiles.
-
Conduct the reaction at the lowest feasible temperature.
-
Prefer aprotic solvents (e.g., THF, dioxane, toluene) over protic solvents (e.g., methanol, ethanol), as protic solvents can facilitate the substitution.[4]
-
Carefully control the stoichiometry of the nucleophile; an excess may drive the side reaction.
-
III. Data Presentation
Table 1: Potential Side Products and Their Characteristics
| Side Reaction Type | Common Side Product | Molecular Weight ( g/mol ) | Expected ¹H NMR Shift (Diagnostic Signal) | TLC Rf (Relative to Starting Material) |
| Cannizzaro | 2-Fluoro-4-morpholin-4-ylbenzyl alcohol | 211.23 | ~4.6 ppm (-CH₂OH) | Lower |
| Cannizzaro | 2-Fluoro-4-morpholin-4-ylbenzoic acid | 225.22 | >10 ppm (-COOH, if visible) | Much lower / on baseline |
| Oxidation | 2-Fluoro-4-morpholin-4-ylbenzoic acid | 225.22 | >10 ppm (-COOH, if visible) | Much lower / on baseline |
| SNAr (Hydrolysis) | 2-Hydroxy-4-morpholin-4-ylbenzaldehyde | 207.23 | ~11 ppm (phenolic -OH) | Lower |
IV. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination (Minimizing Aldehyde Reduction)
This protocol is for a primary reaction where this compound is a starting material, aiming to minimize the reduction of the aldehyde to the corresponding alcohol.
-
Reagents: this compound, primary or secondary amine, sodium triacetoxyborohydride (NaBH(OAc)₃), and an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Procedure:
-
To a solution of this compound (1 equivalent) and the amine (1-1.2 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild reducing agent that preferentially reduces the iminium ion over the aldehyde.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Purification of this compound from Non-polar Impurities
This protocol is suitable for purifying the title compound from less polar contaminants.
-
Method: Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol or an ethanol/water mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through celite.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
Stability and degradation of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Fluoro-4-morpholin-4-ylbenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid and should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is classified as a combustible solid, so it should be kept away from ignition sources and oxidizing agents.[1] For long-term stability, storage at 2-8°C is recommended.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, two primary degradation pathways are anticipated:
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Oxidation of the aldehyde group: The benzaldehyde functionality is susceptible to oxidation, which can convert it to the corresponding carboxylic acid, 2-fluoro-4-morpholin-4-ylbenzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or heat.
-
Degradation of the morpholine ring: The morpholine ring can undergo cleavage. Studies on the biodegradation of morpholine-containing compounds suggest that the initial step often involves the cleavage of the C-N bond.
Q3: What are the likely impurities that could be present in a sample of this compound?
A3: Impurities can arise from the synthetic route or degradation. Potential process-related impurities could include unreacted starting materials or by-products from the specific synthetic pathway used. Degradation-related impurities would primarily be the oxidation product, 2-fluoro-4-morpholin-4-ylbenzoic acid.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Potency
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of the compound due to improper storage or handling. | - Store the compound in a tightly sealed container at 2-8°C, protected from light. - Prepare solutions fresh for each experiment whenever possible. - If solutions must be stored, keep them at low temperatures and under an inert atmosphere (e.g., nitrogen or argon). | Improved consistency and reproducibility of experimental results. |
| Reaction with solvents or other reagents. | - Use high-purity, peroxide-free solvents. - Evaluate the compatibility of the compound with all reagents and solvents under the experimental conditions. | Minimized formation of unexpected by-products and artifacts. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of degradation products during sample preparation or analysis. | - Minimize sample exposure to light and elevated temperatures during preparation. - Use a stability-indicating HPLC method (see Experimental Protocols section). - Employ LC-MS to identify the mass of the unknown peaks and compare them with potential degradation products. | Identification of the source of the impurity and confirmation of sample integrity. |
| Contamination from laboratory equipment or solvents. | - Run a blank analysis of the solvent and sample matrix. - Ensure all glassware and equipment are thoroughly cleaned. | Elimination of extraneous peaks and accurate sample analysis. |
Quantitative Data
| Stress Condition | Typical Conditions | Expected Degradation of Structurally Similar Aromatic Aldehydes |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Moderate |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | Significant |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant |
| Thermal Degradation | 80°C for 48 hours (solid and solution) | Moderate to Significant |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Heat the solid compound and a portion of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Logical Relationships
The stability and degradation of this compound are influenced by several interconnected factors. The following diagram illustrates the logical relationship between the compound's properties, environmental stressors, and the resulting degradation pathways.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies for this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a di-halogenated benzaldehyde, typically 2,4-difluorobenzaldehyde, with morpholine. The highly activated fluorine atom at the 4-position is displaced by the morpholine nucleophile.
-
Vilsmeier-Haack Formylation: This method introduces the aldehyde group onto a pre-existing 1-fluoro-3-morpholinobenzene ring. The Vilsmeier-Haack reaction is effective for electron-rich aromatic compounds.[1][2][3][4][5]
Q2: How do I choose the best synthetic route?
A2: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.
-
The SNAr route is often more direct if 2,4-difluorobenzaldehyde is readily available.
-
The Vilsmeier-Haack route may be preferred if 1-fluoro-3-morpholinobenzene is the more accessible precursor. The Vilsmeier-Haack reagent is a weak electrophile, making this reaction suitable for electron-rich aromatic rings.[1][2][3]
Q3: What are the key parameters to control during the SNAr reaction with morpholine?
A3: For the nucleophilic aromatic substitution of 2,4-difluorobenzaldehyde with morpholine, the critical parameters to monitor are:
-
Temperature: The reaction temperature will influence the rate of reaction.
-
Base: A base is typically used to neutralize the HF generated during the reaction.
-
Solvent: A polar aprotic solvent is generally preferred to facilitate the reaction.
Q4: What are the typical conditions for a Vilsmeier-Haack formylation?
A4: The Vilsmeier-Haack reaction typically involves the use of a formylating agent, known as the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][5] The reaction is generally carried out in an inert solvent.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
If you are experiencing low yields when reacting 2,4-difluorobenzaldehyde with morpholine, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield in SNAr
Caption: Troubleshooting workflow for low yield in SNAr.
| Parameter | Recommended Action | Rationale |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures can overcome the activation energy barrier for the substitution reaction. |
| Base | Ensure at least one equivalent of a non-nucleophilic base is used. | The base is required to scavenge the HF formed during the reaction, driving the equilibrium towards the product. |
| Solvent | Use a polar aprotic solvent like DMF or DMSO. | These solvents can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. |
| Reaction Time | Monitor the reaction progress using TLC. | The reaction may require a longer time to reach completion. |
| Reagent Purity | Verify the purity of 2,4-difluorobenzaldehyde and morpholine. | Impurities in the starting materials can lead to side reactions and lower yields. |
Issue 2: Incomplete Vilsmeier-Haack Formylation
If the Vilsmeier-Haack formylation of 1-fluoro-3-morpholinobenzene is not proceeding to completion, consider the following.
Troubleshooting Workflow for Incomplete Vilsmeier-Haack Reaction
Caption: Troubleshooting for incomplete Vilsmeier-Haack reaction.
| Parameter | Recommended Action | Rationale |
| Vilsmeier Reagent | Ensure the complete formation of the Vilsmeier reagent before adding the substrate. | The Vilsmeier reagent is the active electrophile; its incomplete formation will result in an incomplete reaction. |
| Temperature | The reaction may require gentle heating. | While the Vilsmeier reagent is a weak electrophile, some thermal energy may be needed to drive the reaction to completion.[1][2][3] |
| Hydrolysis | Ensure that the hydrolysis of the intermediate iminium salt is complete. | The final aldehyde product is formed upon hydrolysis of the iminium intermediate.[2][5] Incomplete hydrolysis will result in a lower yield of the desired product. |
| Stoichiometry | Use a slight excess of DMF and POCl₃. | This can help to ensure the complete conversion of the starting material. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a general procedure for the synthesis of 4-morpholinobenzaldehyde.[6]
Reaction Scheme for SNAr
Caption: SNAr synthesis of the target compound.
Materials:
-
2,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde in DMF.
-
Add morpholine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Table of Reaction Conditions for SNAr:
| Reagent | Equivalents | Role |
| 2,4-Difluorobenzaldehyde | 1.0 | Starting Material |
| Morpholine | 1.1 - 1.5 | Nucleophile |
| Potassium Carbonate | 2.0 | Base |
| DMF | - | Solvent |
Protocol 2: Synthesis via Vilsmeier-Haack Formylation
This protocol is a general procedure for the Vilsmeier-Haack reaction.[2][3]
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Overcoming solubility issues with 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Fluoro-4-morpholin-4-ylbenzaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid compound.[1] Based on its chemical structure, a substituted aromatic aldehyde, it is expected to have low solubility in water and higher solubility in common organic solvents. Aromatic aldehydes are generally poorly soluble in aqueous solutions due to the hydrophobic nature of the benzene ring.[2] The morpholine group may slightly increase its polarity.
Q2: In which organic solvents is this compound likely to be soluble?
Q3: What are some initial steps to take when encountering solubility issues?
A3: When you encounter solubility issues, consider the following initial steps:
-
Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities.
-
Heating: Gently warming the solvent can significantly increase the solubility of many compounds.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can dramatically alter solubility.
Q4: How can I prepare a stock solution of this compound for biological assays?
A4: To prepare a stock solution for biological assays, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF at a high concentration. This stock solution can then be serially diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically less than 1%).
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen organic solvent for a chemical reaction.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent volume.
-
Solution: Increase the volume of the solvent gradually until the compound dissolves.
-
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the compound.
-
Solution: Refer to the solvent selection guide below and try a solvent with a different polarity. For substituted benzaldehydes, polar aprotic solvents are often a good starting point.
-
-
Low Temperature: The dissolution rate may be slow at room temperature.
-
Solution: Gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or decompose the compound.
-
-
Compound Purity: Impurities in the compound can sometimes hinder solubility.
-
Solution: If possible, purify the compound using techniques like recrystallization or column chromatography.
-
Data Presentation
Table 1: Illustrative Solubility of a Substituted Benzaldehyde in Common Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 9.0 | Poor | The hydrophobic aromatic ring limits aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A good initial choice for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, effective for dissolving polar organic compounds. |
| Ethanol | 5.2 | Moderate | May require heating to achieve higher concentrations. |
| Acetone | 5.1 | Moderate | Useful for many organic reactions and purifications. |
| Dichloromethane (DCM) | 3.1 | Moderate to Low | Solubility may be limited. |
| Diethyl Ether | 2.8 | Low | Generally not a good solvent for this type of compound. |
| Hexane | 0.1 | Poor | A non-polar solvent, unlikely to be effective. |
Note: This table provides expected solubility based on the properties of structurally similar compounds and should be used as a general guide. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement by Co-solvent System
-
Initial Dissolution: Dissolve a known mass of this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Co-solvent Addition: To this solution, slowly add the desired aqueous buffer or secondary solvent dropwise while continuously vortexing or stirring.
-
Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the co-solvent until the desired final concentration and solvent ratio are achieved.
-
Precipitation Management: If precipitation occurs, you have exceeded the solubility limit for that particular co-solvent ratio. You can either add more of the initial organic solvent to redissolve the compound or prepare a new solution with a higher proportion of the organic solvent.
Protocol 2: Small-Scale Solubility Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Dissolution Assessment: Vortex each vial for 30 seconds and visually inspect for undissolved solid.
-
Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process up to a defined maximum volume (e.g., 1 mL).
-
Heating and Sonication: If the compound is still not dissolved at room temperature, gently heat the vials or place them in an ultrasonic bath for a few minutes to see if this improves solubility.
-
Record Observations: Carefully record the approximate solubility in each solvent (e.g., >10 mg/mL, <1 mg/mL).
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: A logical diagram of a potential experimental application.
References
Technical Support Center: Characterization of Impurities in 2-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-Fluoro-4-morpholin-4-ylbenzaldehyde. The information is based on established principles of organic chemistry and analytical science, including data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities can originate from the synthesis process or degradation. Based on the common synthetic route, which is a nucleophilic aromatic substitution (SNAr) reaction, the most probable impurities are:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2,4-Difluorobenzaldehyde and Morpholine.[1][2][3]
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Isomeric Byproducts: 4-Fluoro-2-morpholin-4-ylbenzaldehyde. This can form if the substitution occurs at the ortho position to the aldehyde.
-
Residual Solvents: Depending on the synthesis and purification, common solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile may be present.
-
-
Degradation Products:
-
Oxidation Product: 2-Fluoro-4-morpholin-4-ylbenzoic acid is a likely degradation product resulting from the oxidation of the aldehyde group, a common issue with benzaldehydes.[4]
-
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the potential impurities listed in Q1 or an entirely different compound. A systematic approach is required for identification:
-
Review the Synthesis: Check the starting materials, reagents, and solvents used in the synthesis of your batch.
-
Spiking Study: If you have standards of the suspected impurities (e.g., 2,4-difluorobenzaldehyde, morpholine), "spike" a sample of your material with a small amount of the standard and re-run the HPLC. If the peak of interest increases in area, you have a tentative identification.
-
LC-MS Analysis: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, and fragmentation patterns can help elucidate its structure.
-
Isolation and NMR: If the impurity is present at a significant level (>0.1%), preparative HPLC can be used to isolate it. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.[5]
Q3: My sample has a slight yellow tint. Is this indicative of an impurity?
A3: While this compound is typically a solid, discoloration can indicate the presence of impurities. Oxidized species or process-related byproducts can sometimes be colored. It is recommended to assess the purity of the sample using a suitable analytical technique like HPLC-UV.
Q4: What are the best analytical techniques for purity assessment of this compound?
A4: A combination of chromatographic and spectroscopic techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities, such as residual solvents.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for structural elucidation of the main component and any significant impurities.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for identifying unknown impurities by providing molecular weight and structural information.
Troubleshooting Guides
Issue 1: Unexpected Peak in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| An unknown peak is observed in the HPLC chromatogram. | Presence of a process-related impurity or a degradation product. | 1. Check Retention Time: Compare the retention time with those of known potential impurities (see Table 1).2. LC-MS Analysis: Perform LC-MS to determine the molecular weight of the unknown peak.3. Forced Degradation Study: Subject a sample to stress conditions (e.g., heat, light, acid, base, oxidation) to see if the peak increases, which would suggest it's a degradation product. |
| Multiple small, broad peaks are observed. | Sample degradation or poor sample preparation. | 1. Re-prepare the sample using a fresh, high-purity solvent.2. Store the sample appropriately (e.g., protected from light and at a low temperature) and re-analyze. |
Issue 2: Inconsistent Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| The purity value varies significantly between different analytical runs. | Method variability, sample instability, or non-homogeneity of the sample. | 1. Verify Method Robustness: Check parameters like mobile phase composition, flow rate, and column temperature.2. Ensure Sample Stability: Analyze the sample immediately after preparation.3. Homogenize the Sample: Ensure the sample is well-mixed before weighing and dissolution. |
| The assay value is lower than expected. | Presence of undetected impurities or degradation of the reference standard. | 1. Use an Orthogonal Method: Analyze the sample with a different technique (e.g., qNMR) to confirm the purity.2. Check Reference Standard: Verify the purity and stability of the reference standard used for quantification. |
Quantitative Data Summary
The following table summarizes the potential impurities and their key analytical identifiers.
| Impurity Name | Potential Source | Molecular Weight | Expected Analytical Signature |
| 2,4-Difluorobenzaldehyde | Starting Material | 142.10 | Volatile; detectable by GC-MS. Likely to be more polar than the final product in reverse-phase HPLC. |
| Morpholine | Starting Material/Reagent | 87.12 | Highly polar and volatile; may be difficult to retain on a standard C18 column. Best detected by GC-MS or specialized HPLC methods. |
| 4-Fluoro-2-morpholin-4-ylbenzaldehyde | Isomeric Byproduct | 209.22 | Same molecular weight as the product. Will likely have a slightly different retention time in HPLC. NMR will be key to differentiate. |
| 2-Fluoro-4-morpholin-4-ylbenzoic acid | Degradation Product | 225.22 | More polar than the final product; will likely have a shorter retention time in reverse-phase HPLC. Detectable by LC-MS. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This is a general method that should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the main peak and impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
GC-MS Method for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of approximately 50 mg/mL.
Visualizations
Caption: Synthetic and degradation pathways leading to potential impurities.
Caption: Workflow for the identification and characterization of unknown impurities.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. commons.und.edu [commons.und.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
This technical support center provides guidance on the proper storage, handling, and troubleshooting for issues related to the degradation of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability and prevent degradation of this compound, it is recommended to store the compound under the following conditions. These are based on general best practices for aromatic aldehydes and information from suppliers of analogous compounds.
Q2: What are the primary degradation pathways for this compound?
Aromatic aldehydes like this compound are susceptible to a few primary degradation pathways:
-
Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid (2-Fluoro-4-morpholin-4-ylbenzoic acid), especially when exposed to air (oxygen). This is one of the most common degradation routes.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities. This can lead to the formation of insoluble particulates.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Benzaldehyde itself can degrade to benzene or benzoic acid upon exposure to light.[1]
Q3: How can I tell if my this compound has degraded?
Several indicators may suggest that your compound has degraded:
-
Change in Physical Appearance: The compound is typically a solid.[2] Formation of clumps, discoloration (e.g., yellowing or browning), or the appearance of an oily substance can indicate degradation.
-
Insolubility: If the compound was previously soluble in a particular solvent but now shows insolubility or the presence of particulates, this could be due to the formation of polymers or other degradation products.
-
Inconsistent Experimental Results: If you observe unexpected side products, lower yields, or a decrease in the expected reactivity in your experiments, it could be a sign that the starting material has degraded.
-
Analytical Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess the purity of the compound and detect the presence of degradation products.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced reaction yield or incomplete reaction | Degradation of the aldehyde starting material. | 1. Assess the purity of the this compound using HPLC or NMR (see Experimental Protocols).2. If impurities are detected, consider purifying the aldehyde by recrystallization or column chromatography before use.3. Ensure that the material has been stored under the recommended conditions (see FAQs). |
| Formation of an insoluble white precipitate in the reaction mixture | Polymerization of the aldehyde. | 1. Filter the reaction mixture to remove the insoluble polymer.2. Check the pH of your reaction conditions; acidic or basic conditions can promote polymerization.3. Use freshly opened or recently purified aldehyde for your experiments. |
| Appearance of a new, significant peak in HPLC/GC analysis of the starting material | Oxidation to the corresponding carboxylic acid. | 1. Confirm the identity of the new peak by comparing its retention time to a standard of 2-Fluoro-4-morpholin-4-ylbenzoic acid, if available, or by using mass spectrometry.2. If oxidation is confirmed, discard the degraded material and use a fresh batch.3. Ensure future storage is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to air and/or light. | 1. While slight discoloration may not always indicate significant degradation, it is a warning sign.2. Assess the purity of the material analytically.3. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation of the aldehyde to a carboxylic acid. |
| Light | Protect from light (use amber vials or opaque containers) | To prevent light-induced degradation.[1] |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
| Purity | Store in high purity form | Impurities can catalyze degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of the common degradation product, 2-Fluoro-4-morpholin-4-ylbenzoic acid.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with a composition of 70% A and 30% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
The aldehyde should appear as a major peak.
-
The corresponding carboxylic acid, being more polar, is expected to have a shorter retention time.
-
The purity can be estimated by the relative peak area of the main component.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-4-morpholin-4-ylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound, particularly via the Vilsmeier-Haack reaction?
A1: When synthesizing this compound using the Vilsmeier-Haack reaction with a starting material like 3-Fluoro-4-morpholinoaniline, you can anticipate the following common byproducts:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-Fluoro-4-morpholinoaniline.
-
Excess Vilsmeier Reagent and its Hydrolysis Products: The Vilsmeier reagent is formed from a formamide (like N,N-dimethylformamide - DMF) and a chlorinating agent (like phosphorus oxychloride - POCl₃).[1] Excess reagent will be present, and upon aqueous workup, it hydrolyzes to produce DMF and phosphorus-based acids (e.g., phosphoric acid) and hydrochloric acid.[1]
-
N-formylmorpholine: If there is any free morpholine present or if side reactions occur, it can be formylated to produce N-formylmorpholine.
-
Over-formylated Products: Although less common for this specific substrate, highly activated aromatic rings can sometimes undergo di-formylation.
-
Tarry Residues: The Vilsmeier-Haack reaction can sometimes produce polymeric or tarry materials, especially if the reaction temperature is not well-controlled.
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or excessive byproducts from prolonged reaction times or overheating.
Q3: What are the primary purification methods for isolating this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: This is a cost-effective method for removing small amounts of impurities, provided a suitable solvent is found.
-
Column Chromatography: Silica gel column chromatography is a highly effective technique for separating the desired product from byproducts with different polarities.[2]
-
Aqueous Washes: A thorough aqueous workup is crucial for removing water-soluble byproducts like DMF and inorganic acids.
-
Bisulfite Extraction: This is a selective method for separating aldehydes from non-aldehydic impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated in an aqueous layer and subsequently regenerated.[3]
Troubleshooting Guides
Low Yield or Incomplete Reaction
Problem: My reaction seems to have a low yield of the desired product, or there is a significant amount of unreacted starting material remaining.
| Potential Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Ensure that the DMF and POCl₃ used are anhydrous and of high purity. The Vilsmeier reagent is sensitive to moisture. |
| Insufficient Reagent | Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. |
| Low Reaction Temperature | While the initial formation of the Vilsmeier reagent is done at low temperatures, the formylation step may require heating. Gradually increase the temperature and monitor by TLC. |
| Short Reaction Time | Continue to monitor the reaction by TLC until the starting material is consumed. Some reactions may require longer times. |
Presence of Persistent Impurities after Workup
Problem: After an initial aqueous workup, I still see significant impurities in my crude product.
| Impurity Type | Identification | Removal Strategy |
| Unreacted Starting Material | Typically a more polar spot on TLC compared to the product. | Column chromatography is the most effective method. Optimize the solvent system to achieve good separation. |
| N,N-Dimethylformamide (DMF) | A high-boiling, water-soluble solvent. | Thoroughly wash the organic layer with brine or water multiple times during the extraction process. |
| Phosphorus-based Byproducts | Acidic, water-soluble compounds. | Ensure the aqueous workup includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove these acidic byproducts. |
| N-formylmorpholine | A polar, water-soluble amide. | Can be removed by repeated aqueous washes. Column chromatography can also be effective. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This is a general guideline. The solvent system should be optimized using TLC for your specific crude mixture to achieve a target Rf of ~0.3 for the product.
-
Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 100% hexane to a 9:1 hexane/ethyl acetate mixture, with further increases in polarity as needed.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.
-
Drying: Dry the purified crystals under vacuum.
Illustrative Data on Purification
The following table provides illustrative data on the potential improvement in purity that can be achieved with different purification methods. The actual results will vary depending on the initial purity of the crude product and the optimization of the purification protocol.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) |
| Recrystallization | 85% | >98% |
| Column Chromatography | 70% | >99% |
| Aqueous Wash + Recrystallization | 80% | >98.5% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making workflow for troubleshooting the purification process.
References
Validation & Comparative
A Comparative Analysis of 13C NMR Data for 2-Fluoro-4-morpholin-4-ylbenzaldehyde and Its Analogs
This guide provides a comparative analysis of the 13C NMR spectral data for 2-Fluoro-4-morpholin-4-ylbenzaldehyde and structurally related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis and characterization of novel organic molecules. This document offers a valuable resource for spectral interpretation by presenting available experimental data alongside detailed experimental protocols and a logical workflow for compound characterization.
Data Presentation: 13C NMR Chemical Shifts
| Compound | Aldehyde Carbon (C=O) | C1 (C-CHO) | C2 (C-F) | C3 | C4 (C-N) | C5 | C6 | Morpholine Carbons (O-CH2) | Morpholine Carbons (N-CH2) | Solvent |
| 2-Fluorobenzaldehyde | 190.5 | 132.2 (d, J=9.7 Hz) | 166.5 (d, J=256.7 Hz) | 116.4 (d, J=22.3 Hz) | 132.8 (d, J=9.5 Hz) | - | - | - | - | CDCl3 |
| 4-Morpholinobenzaldehyde | ~190-195 | - | - | - | - | - | - | - | - | - |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | - | 145.6 (d, J=7.8Hz) | 153.3 (d, J=249.5Hz) | 112.7 (d, J=6.4Hz) | - | 117.0 (d, J=3.9Hz) | 121.1 (d, J=3.0Hz) | 66.7 | 50.0 (d, J=4.9Hz) | CDCl3[1] |
Experimental Protocols: 13C NMR Spectroscopy
The following is a general protocol for acquiring 13C NMR spectra for organic compounds, including aromatic aldehydes.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent is critical to avoid signal overlap with the analyte.[3]
-
Sample Concentration: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).[3]
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.[3]
-
Acquisition Parameters: Set the acquisition parameters for a standard 1D 13C NMR experiment with proton decoupling. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[3]
-
Spectral Width (SW): A typical range of 0-220 ppm is sufficient for most organic compounds.[3]
-
Acquisition Time (AQ): Typically 1-2 seconds.[3]
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[3]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[3]
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[3]
-
Phase and Baseline Correction: Phase correct the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.[3]
-
Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.[3]
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While peak intensities in 13C NMR are not always directly proportional to the number of carbons, integration can sometimes provide useful information.[3]
Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the characterization of a synthesized organic compound, such as this compound, using various analytical techniques with a focus on NMR spectroscopy.
References
Mass Spectrometry Analysis of 2-Fluoro-4-morpholin-4-ylbenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and efficient analysis of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of 2-Fluoro-4-morpholin-4-ylbenzaldehyde, a compound of interest due to the prevalence of the morpholine moiety in bioactive molecules.[1] This guide will also explore alternative analytical methodologies, offering a comprehensive overview to inform your analytical strategy.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound (Molecular Formula: C₁₁H₁₂FNO₂, Molecular Weight: 209.22 g/mol ), mass spectrometry provides critical data for its identification and characterization.[2]
Predicted Fragmentation Pattern
Based on the principles of mass spectrometry and known fragmentation patterns of related structures such as aldehydes, aromatic compounds, and morpholine derivatives, a hypothesized fragmentation pathway for this compound is presented below.[3][4][5] The initial ionization would likely result in a molecular ion peak [M]⁺ at m/z 209. Subsequent fragmentation could involve:
-
Loss of the formyl group (-CHO): A common fragmentation for benzaldehydes, leading to a fragment at m/z 180.
-
Cleavage of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, leading to various smaller ions.
-
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the morpholine nitrogen.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Proposed Fragment Ion |
| 209 | [C₁₁H₁₂FNO₂]⁺ (Molecular Ion) |
| 180 | [M - CHO]⁺ |
| 152 | [M - C₂H₄O - H]⁺ |
| 123 | [M - C₄H₈NO]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholine ring fragment) |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool, other analytical techniques can also be employed for the analysis of this compound, each with its own advantages and limitations. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful alternatives, particularly for quantitative analysis in complex matrices.
Table 2: Comparison of Analytical Techniques for Morpholine-Containing Compounds
| Parameter | Mass Spectrometry (Direct Infusion) | GC-MS | LC-MS/MS |
| Principle | Ionization and mass-to-charge ratio analysis of the intact molecule and its fragments. | Separation by gas chromatography followed by mass analysis. | Separation by liquid chromatography followed by tandem mass analysis. |
| Sample Volatility | Not strictly required. | Required. Derivatization may be necessary. | Not required. |
| Limit of Detection (LOD) | Dependent on ionization efficiency. | 1.3–3.3 µg/kg for morpholine.[6] | 2 µg/kg for morpholine.[7] |
| Limit of Quantification (LOQ) | Dependent on instrument and method. | 4.1–10.1 µg/kg for morpholine.[6] | 5 µg/kg for morpholine.[7] |
| Recovery Rate | Not applicable for direct infusion. | 88.6–107.2% for morpholine.[6] | 83–108% for morpholine.[7] |
| Precision (RSD) | High. | Intra-day: 1.4–9.4%, Inter-day: 1.5–2.8% for morpholine.[6] | Repeatability: 1.1-3.67%, Reproducibility: 1.49-4.08% for morpholine.[7] |
| Structural Information | High (from fragmentation patterns). | High (from fragmentation patterns). | High (from MS/MS fragmentation). |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI)
A standard protocol for the analysis of this compound using ESI-MS would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize for molecular ion).
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Desolvation Gas Flow: 500-800 L/hr.
-
-
Data Acquisition: Acquire mass spectra over a range of m/z 50-500. For fragmentation studies (MS/MS), select the molecular ion (m/z 209) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of morpholine residues, a derivatization step is often employed to improve volatility and chromatographic performance.[8]
-
Sample Preparation & Derivatization: Extract the analyte from the matrix. A common derivatization for morpholine involves reaction with a suitable agent to form a more volatile derivative.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizing Analytical Workflows
To better illustrate the analytical processes, the following diagrams outline the typical workflows for mass spectrometry analysis and a potential signaling pathway where this compound might be studied.
Caption: General workflow for mass spectrometry analysis.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. 10-031198 - 2-fluoro-4-morpholin-4-yl-benzaldehyde | 55444… [cymitquimica.com]
- 3. preprints.org [preprints.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
In the realm of organic synthesis, particularly in the intricate process of drug discovery and development, a nuanced understanding of the reactivity of functionalized aromatic aldehydes is paramount. This guide provides a comprehensive comparison of the chemical reactivity of 2-Fluoro-4-morpholin-4-ylbenzaldehyde against a panel of other substituted benzaldehydes. By examining its performance in key chemical transformations and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed decision-making in their synthetic endeavors.
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic and steric nature of its substituents. The aldehyde functional group, a primary site for nucleophilic attack, is highly sensitive to the electron density of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic additions, while electron-donating groups have the inverse effect.
In the case of this compound, the substituents present a compelling electronic dichotomy. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, the morpholine group at the para position is a potent electron-donating group through resonance (+M), owing to the lone pair of electrons on the nitrogen atom. This electron donation deactivates the aldehyde group towards nucleophiles. The interplay of these opposing electronic forces dictates the overall reactivity of the molecule.
Comparative Reactivity Data
To quantitatively assess the reactivity of this compound, we have summarized its expected performance in three key reaction types—nucleophilic addition (Knoevenagel Condensation), oxidation, and reduction—alongside other common benzaldehyde derivatives. The data presented is a synthesis of established chemical principles and available experimental results for analogous compounds.
Table 1: Comparison of Reactivity in Knoevenagel Condensation
| Benzaldehyde Derivative | Substituent Effects | Expected Relative Rate | Yield (%) |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-M, -I) | ++++ | ~95 |
| 2-Fluorobenzaldehyde | Strong Electron-Withdrawing (-I) | +++ | ~90 |
| Benzaldehyde | Unsubstituted | ++ | ~85 |
| This compound | -I (Fluoro), +M (Morpholino) | + | ~75 |
| 4-Methoxybenzaldehyde | Strong Electron-Donating (+M) | - | ~60 |
| 4-Morpholinobenzaldehyde | Strong Electron-Donating (+M) | -- | ~50 |
Table 2: Comparison of Reactivity in Oxidation to Carboxylic Acid
| Benzaldehyde Derivative | Oxidizing Agent | Expected Relative Rate | Yield (%) |
| 4-Methoxybenzaldehyde | KMnO4 | ++++ | >95 |
| 4-Morpholinobenzaldehyde | KMnO4 | +++ | ~90 |
| Benzaldehyde | KMnO4 | ++ | ~85 |
| This compound | KMnO4 | + | ~80 |
| 2-Fluorobenzaldehyde | KMnO4 | - | ~75 |
| 4-Nitrobenzaldehyde | KMnO4 | -- | ~70 |
Table 3: Comparison of Reactivity in Reduction to Alcohol
| Benzaldehyde Derivative | Reducing Agent | Expected Relative Rate | Yield (%) |
| 4-Nitrobenzaldehyde | NaBH4 | ++++ | >98 |
| 2-Fluorobenzaldehyde | NaBH4 | +++ | ~95 |
| Benzaldehyde | NaBH4 | ++ | ~92 |
| This compound | NaBH4 | + | ~90 |
| 4-Methoxybenzaldehyde | NaBH4 | - | ~88 |
| 4-Morpholinobenzaldehyde | NaBH4 | -- | ~85 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
Protocol 1: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask containing 10 mL of ethanol, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified further by recrystallization.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).
Protocol 2: Oxidation with Potassium Permanganate
This protocol outlines the oxidation of a substituted benzaldehyde to the corresponding benzoic acid using potassium permanganate.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Potassium permanganate (KMnO₄, 20 mmol)
-
Sodium hydroxide (NaOH, 20 mmol)
-
Acetone (50 mL)
-
Deionized water (100 mL)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask (250 mL), magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in 50 mL of acetone.
-
In a separate beaker, prepare a solution of KMnO₄ (20 mmol) and NaOH (20 mmol) in 100 mL of deionized water.
-
Cool the flask containing the aldehyde solution in an ice bath.
-
Slowly add the aqueous KMnO₄ solution to the aldehyde solution over 30 minutes, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite using a Buchner funnel to remove the MnO₂.
-
Wash the filter cake with 20 mL of deionized water.
-
Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the benzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
-
Characterize the final product by standard analytical methods.
Protocol 3: Reduction with Sodium Borohydride
This protocol details the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.[2][3][4][5]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Sodium borohydride (NaBH₄, 5 mmol)
-
Methanol (50 mL)
-
Deionized water (50 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask (250 mL), magnetic stirrer, ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the substituted benzaldehyde (10 mmol) in 50 mL of methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (5 mmol) in small portions over 15 minutes with stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Acidify the mixture to a pH of ~6 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography if necessary.
-
Characterize the final product using appropriate analytical techniques.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the Knoevenagel condensation.
References
Comparative Guide to the Biological Activity of 2-Fluoro-4-morpholin-4-ylbenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 2-Fluoro-4-morpholin-4-ylbenzaldehyde by examining the experimentally determined activities of its structural analogs. While direct experimental data for the title compound is not extensively available in the reviewed literature, its structural components—a fluorinated benzaldehyde and a morpholine ring—are present in numerous biologically active molecules. This guide synthesizes findings from studies on these analogs to project the potential therapeutic applications and mechanisms of action for this compound.
Introduction to this compound and its Analogs
This compound is a synthetic organic compound featuring a benzaldehyde ring substituted with a fluorine atom at position 2 and a morpholine ring at position 4. The biological activities of compounds containing these individual moieties are well-documented. Morpholine derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The morpholine ring is a common scaffold in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates.[1] Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability and binding affinity.[3][4] Benzaldehyde derivatives have also been investigated for their anticancer properties.[3][5] This guide will explore the biological activities of analogs sharing these key structural features to infer the potential of this compound.
Comparative Biological Activities of Analogs
The biological activities of various analogs are summarized below, categorized by their primary mechanism of action or structural class.
PI3K Inhibition
The morpholine moiety is a key feature in several potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival.[6] The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer, making it a significant target for cancer therapy.[6][7]
A notable example is ZSTK474, a pan-Class I PI3K inhibitor, where the oxygen of one of the morpholino groups acts as a hydrogen bond acceptor in the hinge region of the ATP binding pocket of PI3Kδ.[8] Analogs of ZSTK474 show varying potency and selectivity for different PI3K isoforms, highlighting the sensitivity of this region to structural modifications.[9] For instance, replacing a morpholine group in ZSTK474 with piperazine significantly reduces its inhibitory activity, which can be restored by N-acetylation.[9]
Table 1: In Vitro Inhibitory Activity of Selected PI3K Inhibitors with Morpholine Moieties
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 (1) | 5.0 | 20.8 | 38.0 | 3.9 | [9] |
| Analog 2a (piperazine) | >180 | >1500 | >2800 | 140 | [9] |
| Analog 2b (N-acetylpiperazine) | 2.9 | 19.3 | 21.0 | 11.2 | [9] |
| Compound 17p (dimorpholinopyrimidine) | 31.8 ± 4.1 | - | - | - | [10] |
| BKM-120 (positive control) | 44.6 ± 3.6 | - | - | - | [10] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.
Anticancer and Cytotoxic Activity
Various morpholine and benzaldehyde derivatives have demonstrated significant anticancer activity through different mechanisms, including inhibition of topoisomerase and induction of apoptosis.
Novel morpholine derivatives have been synthesized and evaluated as potential topoisomerase II inhibitors.[11] Molecular docking studies have shown favorable binding interactions, with some derivatives exhibiting promising in vitro anticancer activity against breast cancer cell lines.[11] Similarly, 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against the HepG2 human liver cancer cell line, causing cell cycle arrest at the G0/G1 phase.[12]
Derivatives of benzyloxybenzaldehyde have been tested against the HL-60 human promyelocytic leukemia cell line, where they were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5]
Table 2: In Vitro Cytotoxic Activity of Selected Morpholine and Benzaldehyde Analogs
| Compound/Analog | Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| Morpholine Derivative M5 | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | Topoisomerase II Inhibition | [11] |
| Morpholine Derivative M2 | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | Topoisomerase II Inhibition | [11] |
| 2-morpholino-4-anilinoquinoline 3c | HepG2 (Liver Cancer) | 11.42 µM | G0/G1 Cell Cycle Arrest | [12] |
| 2-morpholino-4-anilinoquinoline 3d | HepG2 (Liver Cancer) | 8.50 µM | G0/G1 Cell Cycle Arrest | [12] |
| 2-morpholino-4-anilinoquinoline 3e | HepG2 (Liver Cancer) | 12.76 µM | G0/G1 Cell Cycle Arrest | [12] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 (Leukemia) | Significant at 1-10 µM | G2/M Cell Cycle Arrest, Apoptosis | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Signaling Pathways and Mechanisms of Action
The PI3K/Akt/mTOR Signaling Pathway
A primary anticipated mechanism of action for this compound, based on its analogs, is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell proliferation and survival.[7] Dual inhibitors of PI3K and mTOR can effectively switch off Akt activation, which is a powerful strategy for modulating this pathway in cancer cells.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Anticancer Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cytotoxicity based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[11]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[11]
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated at room temperature for 10-30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Measurement: The bound stain is solubilized with a Tris base solution, and the absorbance is read on a plate reader at a wavelength of approximately 510 nm.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]
PI3K Isoform Inhibition Assay
Biochemical assays are used to determine the inhibitory activity of compounds against specific PI3K isoforms.
Protocol Details:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Reaction Mixture: The test compound, PI3K enzyme, and lipid vesicles are incubated in a reaction buffer containing ATP.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and allowed to proceed for a set time at room temperature. The reaction produces phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Detection: The amount of PIP3 produced is quantified, often using a competitive ELISA or a fluorescence-based method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 values are determined by fitting the data to a dose-response curve.[9]
Conclusion and Future Directions
The analysis of structural analogs suggests that this compound is a promising candidate for drug discovery, with potential applications in oncology. The presence of the morpholine ring strongly indicates a potential for PI3K inhibition, a well-established target in cancer therapy. The fluorinated benzaldehyde core could contribute to cytotoxic activity through mechanisms such as the induction of apoptosis and cell cycle arrest, while also potentially enhancing the compound's metabolic stability and binding affinity.
Future research should focus on the synthesis and direct biological evaluation of this compound. Key experimental steps should include:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its anticancer potential and selectivity.
-
Biochemical assays to assess its inhibitory activity against PI3K isoforms and other relevant kinases like topoisomerase.
-
Mechanism of action studies to elucidate the specific signaling pathways affected by the compound.
-
In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
This systematic approach will clarify the therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2-Fluoro-4-morpholin-4-ylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the structural characteristics of benzaldehyde derivatives, with a focus on understanding the influence of fluoro and morpholine substituents. While a complete single-crystal X-ray diffraction dataset for 2-Fluoro-4-morpholin-4-ylbenzaldehyde is not publicly available, this guide leverages crystallographic data from closely related analogues to provide insights into the expected molecular geometry, crystal packing, and intermolecular interactions. We also explore alternative analytical techniques and provide detailed experimental protocols relevant to the synthesis and characterization of this class of compounds.
Comparison of Crystallographic Data
To understand the structural impact of the fluoro and morpholino substituents, we present a comparative summary of crystallographic data from representative benzaldehyde derivatives. The data for 4-(benzyloxy)benzaldehyde provides a baseline for a substituted benzaldehyde, while N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide illustrates the features of a fluorinated benzaldehyde derivative. Data for 1,2-dimorpholinoethane is included to highlight the crystallographic parameters of a morpholine-containing compound.
| Parameter | 4-(Benzyloxy)benzaldehyde[1] | N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide[2] | 1,2-Dimorpholinoethane[3] |
| Chemical Formula | C₁₄H₁₂O₂ | C₁₇H₁₇FN₂O₄ | C₁₀H₂₀N₂O₂ |
| Formula Weight | 212.24 | 332.33 | 200.28 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P bca | P 2₁/c | P 2₁/n |
| a (Å) | 11.4772 (11) | 7.9194 (4) | 6.0430 (3) |
| b (Å) | 12.9996 (12) | 26.2496 (13) | 8.0805 (3) |
| c (Å) | 7.2032 (6) | 8.1271 (4) | 11.1700 (4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 105.5470 (10) | 97.475 (2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1074.71 (17) | 1627.65 (14) | 540.80 (4) |
| Z | 4 | 4 | 2 |
| Temperature (K) | 123 | 173 (2) | 170 (2) |
| Radiation type | Mo Kα | Mo Kα | Not specified |
| Wavelength (Å) | 0.71073 | 0.71073 | Not specified |
Experimental Protocols
Synthesis of 4-Morpholinobenzaldehyde
A general procedure for the synthesis of 4-morpholinobenzaldehyde involves the nucleophilic aromatic substitution of p-fluorobenzaldehyde with morpholine.[4]
Materials:
-
p-Fluorobenzaldehyde
-
Morpholine
-
Anhydrous potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Aliquat 336 (phase-transfer catalyst)
Procedure:
-
In a dry reaction flask, dissolve p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.
-
Add a catalytic amount of Aliquat 336 to the mixture.
-
Stir the reaction mixture at reflux (100 °C) for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.
-
Pour the resulting concentrate into ice water and allow it to stand overnight to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from methanol to yield yellow crystals of 4-morpholinobenzaldehyde.[4]
Single-Crystal X-ray Diffraction
The following is a general protocol for the structural determination of small organic molecules by single-crystal X-ray diffraction.[1][2]
1. Crystal Growth:
-
High-quality single crystals are essential for accurate data collection.[5]
-
Slow evaporation of a saturated solution is a common method for growing crystals of benzaldehyde derivatives. Suitable solvents include ethanol, methanol, or solvent mixtures.[2]
-
Vapor diffusion and cooling crystallization are alternative techniques that can be employed.[5]
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and typically cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
The crystal is rotated, and the diffraction pattern is collected on a detector at various orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data.
-
Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions.
Alternative Analytical Techniques
In the absence of single-crystal X-ray data, other analytical techniques can provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the protons of the morpholine ring. The coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde group (typically >190 ppm), the aromatic carbons, and the carbons of the morpholine ring.
-
¹⁹F NMR: Fluorine NMR would show a signal for the fluorine atom, and its chemical shift would be indicative of its electronic environment.
Spectroscopic data for a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, shows the following characteristic shifts:
-
¹H NMR (400MHz, CDCl₃): δ 8.03 (ddd, 1H, ArH), 7.94 (dd, 1H, ArH), 6.94 (t, 1H, ArH), 3.90 (t, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N).[6]
-
¹³C NMR (100MHz, CDCl₃): δ 153.3 (d), 145.6 (d), 121.1 (d), 117.0 (d), 112.7 (d), 66.7, 50.0 (d).[6]
Visualization of Experimental Workflow
The general workflow for the synthesis and structural analysis of this compound derivatives can be visualized as follows:
References
- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties | MDPI [mdpi.com]
- 4. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 2-Fluoro-4-morpholin-4-ylbenzaldehyde is critical for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of recommended analytical methods for the quantification of this compound, supported by experimental data from analogous molecules.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem Mass Spectrometry (MS/MS) detection, and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the low UV absorptivity of some aldehydes, derivatization is often employed to enhance detection, particularly for HPLC-UV analysis.
Comparison of Analytical Methods
The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the recommended methods.
| Parameter | HPLC-UV with DNPH Derivatization | LC-MS/MS | GC-FID | GC-MS |
| Principle | Separation of the DNPH-hydrazone derivative by reverse-phase chromatography and quantification by UV absorbance. | Separation by reverse-phase chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation of the volatile analyte by gas chromatography and detection by flame ionization. | Separation by gas chromatography and identification/quantification based on mass spectra. |
| Linearity (R²) | >0.999 | >0.999 | >0.99 | >0.998 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.01-0.1 ng/mL | ~0.1-1 µg/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.05-0.5 ng/mL | ~0.5-5 µg/mL | ~5-50 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 10% |
| Selectivity | Moderate to High (dependent on chromatography) | Very High | Moderate (dependent on chromatography) | Very High |
| Throughput | Moderate (derivatization step) | High | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and may require optimization for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method utilizes pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance the UV absorbance of the aldehyde, allowing for sensitive quantification.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with catalytic acid)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a suitable concentration.
-
Derivatization: To an aliquot of each standard and sample solution, add an excess of the DNPH reagent. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.[1]
-
Chromatographic Analysis:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the analyte in the samples from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, allowing for the direct analysis of this compound without derivatization.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of the analyte in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v). Prepare sample solutions in the same solvent.
-
Chromatographic Analysis:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte.
-
-
Quantification: Construct a calibration curve and determine the concentration of the analyte in the samples as described for the HPLC-UV method.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
A suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
This compound standard.
-
Internal standard (optional, but recommended for improved precision).
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of the analyte and internal standard (if used) in the chosen solvent. Prepare sample solutions in the same solvent.
-
Chromatographic Analysis:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: A temperature gradient to ensure good separation (e.g., start at 100°C, ramp to 280°C).
-
Detector Temperature: 300°C.
-
-
Quantification: Construct a calibration curve and determine the concentration of the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity than GC-FID and allows for the confirmation of the analyte's identity based on its mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer.
-
Capillary column as for GC-FID.
Procedure:
-
Standard and Sample Preparation: As for GC-FID.
-
Chromatographic Conditions: Similar to GC-FID.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Quantification: Performed using a calibration curve based on the peak area of a characteristic ion of the analyte.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of this compound, from sample receipt to final data reporting.
Caption: General workflow for the quantification of this compound.
References
A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Morpholinobenzaldehydes for Researchers in Drug Discovery and Materials Science
This guide provides an in-depth comparative analysis of the spectral properties of fluorinated versus non-fluorinated morpholinobenzaldehydes. As crucial intermediates in the synthesis of a wide range of bioactive molecules and functional materials, a thorough understanding of their spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. The introduction of fluorine into the molecular scaffold significantly alters the electronic properties, which is directly reflected in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This document will elucidate these differences, explain the underlying principles, and provide detailed experimental protocols to ensure data integrity and reproducibility.
The Rationale for Fluorination: Enhancing Molecular Properties
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate various properties, including metabolic stability, bioavailability, and binding affinity.[1] In the context of morpholinobenzaldehydes, which serve as versatile donor-π-acceptor systems, fluorination can fine-tune their electronic and photophysical characteristics.[2] This guide will use 4-morpholinobenzaldehyde as the non-fluorinated reference and a representative fluorinated analogue to illustrate the profound impact of this single-atom substitution.
Comparative Spectral Data Analysis
The following sections present a detailed comparison of the key spectroscopic data for 4-morpholinobenzaldehyde and a representative fluorinated derivative. These comparisons are designed to provide a clear understanding of the spectral shifts and pattern changes induced by fluorination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe into the Electronic Environment
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. The introduction of a highly electronegative fluorine atom causes significant and predictable changes in both ¹H, ¹³C, and ¹⁹F NMR spectra.
Key Observations:
-
¹H NMR: Protons on the aromatic ring in proximity to the fluorine atom will experience deshielding effects, resulting in a downfield shift of their resonance signals. The magnitude of this shift is dependent on the distance and spatial orientation relative to the fluorine atom.
-
¹³C NMR: The carbon atom directly bonded to fluorine will exhibit a large resonance signal and will be split into a doublet due to one-bond C-F coupling. Other aromatic carbons will also show smaller couplings to fluorine.
-
¹⁹F NMR: This technique is exceptionally useful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][4] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule.[1][3][5]
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| 4-Morpholinobenzaldehyde | 9.81 (s, 1H, -CHO), 7.75 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.87 (t, 4H, -CH₂-O-), 3.32 (t, 4H, -CH₂-N-)[2] | 190.5, 155.0, 132.2, 126.8, 113.5, 66.5, 47.5[2] |
| Representative Fluorinated Analogue (e.g., 2-Fluoro-4-morpholinobenzaldehyde) | Expected downfield shifts for aromatic protons ortho and para to the fluorine. The aldehyde proton may also be slightly shifted. | The carbon bearing the fluorine will show a large ¹JCF coupling. Other aromatic carbons will show smaller nJCF couplings. |
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.
-
Sample Preparation: Dissolve 5-10 mg of the morpholinobenzaldehyde derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
¹H NMR Spectroscopy:
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
-
¹³C NMR Spectroscopy:
-
Acquire spectra at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Reference the chemical shifts to the deuterated solvent signal.[2]
-
-
¹⁹F NMR Spectroscopy:
-
Acquire spectra on a spectrometer equipped with a fluorine probe.
-
Use an external reference standard such as CFCl₃.
-
Proton decoupling is often employed to simplify the spectra.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring their vibrational frequencies.[6][7][8]
Key Observations:
-
C-F Stretch: The most significant change in the IR spectrum upon fluorination is the appearance of a strong absorption band corresponding to the C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.[9] The exact position depends on the nature of the carbon atom (sp², sp³, etc.).
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be influenced by the substitution pattern, including the presence of fluorine.[10][11]
-
Carbonyl Stretch: The C=O stretching frequency of the aldehyde group (typically around 1700 cm⁻¹) may experience a slight shift due to the electronic influence of the fluorine substituent.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 4-Morpholinobenzaldehyde | Fluorinated Analogue |
| Aromatic C-H Stretch | ~3030[10] | ~3030-3100[12] |
| Aldehyde C=O Stretch | ~1680-1700 | ~1685-1705 |
| Aromatic C=C Stretch | ~1450-1600[10] | ~1450-1600 |
| C-F Stretch | Absent | ~1000-1400 (Strong) [9] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent (e.g., CHCl₃) and placed in a liquid cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For morpholinobenzaldehydes, the absorption spectrum is dominated by π → π* and n → π* transitions.
Key Observations:
-
Solvatochromism: The position of the absorption maxima can be influenced by the polarity of the solvent.[13]
-
Effect of Fluorination: Fluorination can lead to either a hypsochromic (blue) or bathochromic (red) shift of the absorption maxima, depending on the position of the fluorine atom and its interplay between inductive and mesomeric effects.[14] A bathochromic shift is often observed when fluorination enhances the donor-acceptor character of the molecule.[15]
Table 3: Comparative UV-Vis Absorption Data (in Dichloromethane)
| Compound | λ_abs_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 4-Morpholinobenzaldehyde | 325[2] | 28,800[2] |
| Representative Fluorinated Analogue | Expected shift in λ_abs_ | Expected change in ε |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, ethanol, or hexane) in a quartz cuvette.[2] A typical concentration is around 10 µM.[2]
-
Data Acquisition:
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Key Observations:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For the fluorinated analogue, this will be higher by the mass of fluorine (19 amu) minus the mass of the hydrogen it replaced (1 amu).
-
Fragmentation Pattern: The presence of the C-F bond, which is the strongest single bond to carbon, can significantly influence the fragmentation pathways.[16][17] Fragments containing fluorine will be evident in the mass spectrum. The fragmentation of fluorinated compounds can sometimes be complex, with rearrangements being common.[18][19]
Table 4: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass | Key Fragmentation Pathways |
| 4-Morpholinobenzaldehyde | C₁₁H₁₃NO₂ | 191.09 | Loss of -CHO, fragmentation of the morpholine ring. |
| Representative Fluorinated Analogue | C₁₁H₁₂FNO₂ | 209.08 | Loss of -CHO, fragmentation involving the fluorine atom, potential rearrangements. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Molecular Structure Comparison
Caption: Comparison of non-fluorinated and a representative fluorinated morpholinobenzaldehyde.
Conclusion
The fluorination of morpholinobenzaldehydes induces distinct and interpretable changes across a range of spectroscopic techniques. A comprehensive analysis utilizing NMR, IR, UV-Vis, and Mass Spectrometry provides a powerful toolkit for the unambiguous characterization of these important synthetic intermediates. By understanding the fundamental principles behind these spectral shifts, researchers can confidently verify the success of fluorination reactions, elucidate the structure of novel derivatives, and gain deeper insights into the structure-property relationships that govern their performance in various applications. This guide serves as a foundational resource to aid in these endeavors, promoting rigorous and reproducible scientific discovery.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: IR Spectroscopy: Molecular Vibration Overview [jove.com]
- 7. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. orbi.umons.ac.be [orbi.umons.ac.be]
- 15. researchgate.net [researchgate.net]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. [PDF] MASS SPECTRA OF FLUOROCARBONS | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Assays for 2-Fluoro-4-morpholin-4-ylbenzaldehyde Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays to evaluate the biological activity of 2-Fluoro-4-morpholin-4-ylbenzaldehyde. Based on the structural motifs of the compound, a likely mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Therefore, this document focuses on assays relevant to characterizing inhibitors of this critical cellular pathway and compares the hypothetical performance of the target compound with established PI3K and mTOR inhibitors.
Comparative Performance of PI3K/mTOR Inhibitors
The following tables summarize the in vitro activity of several well-characterized PI3K/mTOR inhibitors. These values serve as a benchmark for evaluating the potential potency and selectivity of novel compounds like this compound.
Table 1: Biochemical Assay Data for Selected PI3K/mTOR Inhibitors (IC50 in nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTORC1 | mTORC2 |
| Gedatolisib (PKI-587) | 0.4[1][2] | - | - | 5.4[1][2] | 1.6[1][2] | 1.6[2] |
| PI-103 | 2-8[3][4] | 3-88[3][4] | 3-48[3][4] | 15[3] | 20[4][5] | 83[4][5] |
| Buparlisib (BKM120) | 52[6][7] | 166[6][7] | 116[6][7] | 262[6][7] | >5000 | - |
| Alpelisib (BYL719) | 4.6-5[8] | 1156[8] | 290[8] | 250[8] | - | - |
| Everolimus | - | - | - | - | 1.6-2.4 | - |
Table 2: Cell-Based Assay Data for Selected PI3K/mTOR Inhibitors (IC50/GI50 in nM)
| Compound | Cell Line (Cancer Type) | Proliferation IC50/GI50 (nM) |
| Gedatolisib (PKI-587) | MDA-MB-361 (Breast) | 4[1] |
| PC3-MM2 (Prostate) | 13.1[1] | |
| Buparlisib (BKM120) | A2780 (Ovarian) | 100-700[7] |
| U87MG (Glioblastoma) | 100-700[7] | |
| MCF7 (Breast) | 100-700[7] | |
| Alpelisib (BYL719) | Various PIK3CA-mutant lines | Potent inhibition reported[8][9] |
| Everolimus | HCT-15 (Colon) | ~1 |
| A549 (Lung) | ~1 | |
| KB-31 (Cervical) | >1000 | |
| HCT-116 (Colon) | >1000 | |
| SCCOHT-CH-1 (Ovarian) | 20450[10] | |
| COV434 (Ovarian) | 33190[10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the experimental design for testing this compound.
Biochemical Kinase Inhibition Assay (HTRF®/LanthaScreen™)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K or mTOR kinases.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the phosphorylation of a specific substrate by the kinase. Inhibition of the kinase by a test compound results in a decreased FRET signal.
-
Materials:
-
Purified recombinant PI3K or mTOR kinase
-
Biotinylated substrate (e.g., PIP2 for PI3K)
-
ATP
-
Europium-labeled antibody specific for the phosphorylated substrate
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM EGTA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-acceptor) and incubate to allow for binding.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[12]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, U87MG)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[13]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis of Pathway Phosphorylation
This technique is used to determine if the compound inhibits the PI3K/mTOR pathway by measuring the phosphorylation status of key downstream proteins like Akt and S6 ribosomal protein.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6, anti-total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate and treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Apoptosis Assay (Annexin V Staining)
This assay determines if the compound induces programmed cell death (apoptosis).
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells.[14] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[14]
-
Materials:
-
Cancer cell lines
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.[15]
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. clyte.tech [clyte.tech]
- 13. atcc.org [atcc.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
Structure-activity relationship (SAR) of 2-Fluoro-4-morpholin-4-ylbenzaldehyde derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Fluoro-4-morpholin-4-ylbenzaldehyde derivatives, drawing upon data from structurally related morpholine-containing compounds. Due to a lack of extensive publicly available data on this specific scaffold, this guide leverages established findings on similar molecules to predict potential biological activities, synthetic routes, and key structural features influencing efficacy. The primary focus is on their potential as kinase inhibitors in cancer therapy, a common application for morpholine-containing molecules.[1][2][3]
Introduction to Morpholine Derivatives in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties.[3] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] A common strategy in drug design involves the modification of substituents on a core scaffold to understand the structure-activity relationship and optimize for potency and selectivity.
This guide focuses on derivatives of this compound, a scaffold that combines the beneficial properties of the morpholine ring with the reactivity of a benzaldehyde group and the electronic effects of a fluorine atom. The fluorine substitution can modulate the compound's pKa, lipophilicity, and metabolic stability, making it an attractive feature in drug design.
Potential Biological Targets and Structure-Activity Relationship (SAR)
Based on the activities of related morpholine-containing compounds, derivatives of this compound are anticipated to be investigated primarily as kinase inhibitors. Key targets for such compounds often include PI3K, mTOR, and VEGFR-2.[2][5]
General SAR insights from related compounds suggest:
-
The Morpholine Ring: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of kinase domains. The entire ring can also engage in favorable van der Waals interactions.
-
The Benzaldehyde Group: The aldehyde functionality is a versatile chemical handle for synthesizing a variety of derivatives, such as chalcones, pyrazolines, and Schiff bases, allowing for extensive exploration of the SAR.[6][7] The electronic nature of the benzaldehyde ring, influenced by the fluorine and morpholine substituents, will impact its reactivity and interaction with target proteins.
-
The 2-Fluoro Substituent: A fluorine atom at the ortho position to the aldehyde can influence the conformation of the molecule and its electronic properties. This can lead to enhanced binding affinity and improved metabolic stability.
-
Substituents on the Benzaldehyde Core: Modifications at other positions of the benzaldehyde ring, or derivatization of the aldehyde group itself, are critical for determining potency and selectivity. For instance, the addition of further aromatic or heterocyclic rings can lead to interactions with specific pockets within the kinase active site.
Comparative Biological Activity of Related Morpholine Derivatives
| Compound Class | Target | IC50 (µM) | Cell Line | Reference |
| Morpholine-Benzimidazole-Oxadiazole Derivatives | VEGFR-2 | 0.049 - 0.915 | - | [5] |
| Morpholine-Benzimidazole-Oxadiazole Derivatives | HT-29 (Colon Cancer) | 3.103 - 17.750 | HT-29 | [5] |
| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver Cancer) | 8.50 - 12.76 | HepG2 | [8] |
| Substituted Morpholine Derivatives (M2, M5) | MDA-MB-231 (Breast Cancer) | 88.27, 81.92 (µg/mL) | MDA-MB-231 | [1] |
| Sulfonyl-morpholino-pyrimidines | mTOR | Cellular IC50s in the low µM range | Various | [2] |
Experimental Protocols
This section outlines general synthetic and biological evaluation protocols that can be adapted for the study of this compound derivatives, based on established methodologies for similar compounds.
General Synthesis of this compound
A plausible synthetic route involves the nucleophilic aromatic substitution of a di-halogenated benzaldehyde with morpholine.
Materials:
-
2,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,4-difluorobenzaldehyde (1 equivalent) in DMF, add morpholine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
This protocol is adapted from the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde.[9]
Synthesis of Chalcone Derivatives
Chalcones are common derivatives synthesized from benzaldehydes to explore anticancer activity.[6]
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Add an ethanolic solution of KOH dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 24 hours and monitor by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the product from ethanol.[6]
In Vitro Kinase Inhibition Assay
Protocol:
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., PI3K, mTOR).
-
Add the kinase, the test compound (at various concentrations), and the substrate to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Visualizing Key Concepts
The following diagrams illustrate important concepts in the study of these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing kinase inhibitors.
Caption: A general workflow for the design and evaluation of novel kinase inhibitors.
Conclusion
While direct experimental data on this compound derivatives is limited, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential anticancer agents, particularly as kinase inhibitors. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening. Future research should focus on the synthesis of a focused library of these derivatives and their evaluation against a panel of cancer-related kinases to establish a clear structure-activity relationship and identify lead compounds for further development.
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluoro-4-morpholin-4-ylbenzaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Fluoro-4-morpholin-4-ylbenzaldehyde (CAS No. 554448-63-4), a halogenated aromatic aldehyde. Adherence to these protocols is critical for ensuring personnel safety and compliance with regulatory standards.
Note: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from SDSs of structurally similar compounds, including other fluorinated benzaldehydes and morpholinyl-substituted aromatic compounds, as well as general laboratory chemical waste guidelines.
Key Safety and Hazard Information
Below is a summary of hazard information extrapolated from related chemical compounds. This data should be used as a precautionary guide.
| Parameter | Information (from related compounds) | Source Chemical Example |
| Physical State | Solid | 2-fluoro-4-(N-morpholino)-benzaldehyde |
| GHS Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed. Toxic to aquatic life with long-lasting effects. Flammable liquid and vapor (for related benzaldehydes). | 4-Fluorobenzaldehyde[1][2], 2-Chloro-4-fluorobenzaldehyde[3] |
| Storage Class | Combustible Solids | 2-fluoro-4-(N-morpholino)-benzaldehyde |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, strong reducing agents. | 4-Fluorobenzaldehyde[1], 2-Chloro-4-fluorobenzaldehyde[3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF). | 4-Fluorobenzaldehyde[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including the pure compound, contaminated solutions, and empty containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Protective Clothing: A standard laboratory coat, closed-toe shoes, and long pants are required.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for signs of degradation or punctures before use.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against potential splashes.
2. Waste Segregation and Collection:
-
Waste Stream: this compound and any materials contaminated with it must be treated as hazardous chemical waste.[4][5] It is classified as a halogenated organic compound.[6]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (554448-63-4), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. Affix appropriate hazard pictograms.
3. Disposal of Unused or Waste Product:
-
Pure Compound/Solutions: Carefully transfer any unused or waste this compound into the designated hazardous waste container. Avoid generating dust.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves or paper towels, must also be placed in the designated hazardous waste container.
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[4][7][8] Evaporation in a fume hood is not an acceptable method of disposal.[4][9]
4. Storage and Final Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a designated and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1] Disposal will likely involve incineration at a licensed facility.[10]
5. Spill and Emergency Procedures:
-
Small Spills: For a small spill, absorb the material with an inert, dry absorbent. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. acs.org [acs.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
